Zinc di(thiobenzoate)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7459-67-8 |
|---|---|
Molecular Formula |
C14H10O2S2Zn |
Molecular Weight |
339.7 g/mol |
IUPAC Name |
zinc;thiobenzate |
InChI |
InChI=1S/2C7H6OS.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChI Key |
PMSFZUPQWIRRSC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[S-].C1=CC=C(C=C1)C(=O)[S-].[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Zinc Di(thiobenzoate) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of zinc di(thiobenzoate) complexes. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of key concepts.
Introduction
Zinc complexes, particularly those involving sulfur-containing ligands, are of significant interest due to their diverse coordination chemistry and potential applications in materials science and medicine. Zinc di(thiobenzoate) complexes, which feature the thiobenzoate anion as a ligand, are a class of compounds that have been explored for their structural properties and as precursors for other materials. This guide will delve into the methodologies for their synthesis and the analytical techniques used for their thorough characterization.
Synthesis of Zinc Di(thiobenzoate) Complexes
The synthesis of zinc di(thiobenzoate) complexes can be achieved through various methods, primarily involving the reaction of a zinc salt with thiobenzoic acid or its salt. The final product can be influenced by the choice of solvent, the presence of other coordinating ligands, and the reaction conditions.
General Experimental Protocol: Synthesis of a Zinc Thiobenzoate Complex
This protocol is adapted from the synthesis of related zinc thiobenzoate complexes and can be modified for the synthesis of other derivatives.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Thiobenzoic acid (PhCOSH)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Deionized water
-
Tetraphenylphosphonium bromide (Ph₄PBr)
Procedure:
-
Preparation of the Thiobenzoate Salt: In a fume hood, dissolve thiobenzoic acid in methanol. To this solution, add an equimolar amount of triethylamine dropwise while stirring to form triethylammonium thiobenzoate in situ.
-
Reaction with Zinc Salt: In a separate flask, dissolve zinc nitrate hexahydrate in a minimal amount of deionized water.
-
Complexation: Slowly add the aqueous zinc nitrate solution to the methanolic triethylammonium thiobenzoate solution with continuous stirring. An initial precipitate or oil may form.
-
Addition of Counter-ion (optional): To aid in the crystallization of an anionic complex, a solution of a counter-ion such as tetraphenylphosphonium bromide in methanol can be added.
-
Crystallization: Gently heat the reaction mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystallization.
-
Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified crystals under vacuum.
Characterization of Zinc Di(thiobenzoate) Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized complexes.
Spectroscopic Characterization
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the coordination mode of the thiobenzoate ligand to the zinc center. The positions of the C=O and C=S stretching vibrations are particularly informative.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the organic ligand and to probe the coordination environment. In diamagnetic zinc(II) complexes, sharp NMR signals are expected. The chemical shift of the carbonyl carbon in ¹³C NMR is sensitive to coordination.[1]
Crystallographic Characterization
3.2.1. Single-Crystal X-ray Diffraction: This technique provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the zinc atom.
Thermal Analysis
3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to study the thermal stability of the complexes and to identify decomposition pathways. These analyses can reveal the presence of coordinated solvent molecules and the temperature at which the complex degrades. The thermal decomposition of related zinc dithiocarbamate complexes has been shown to proceed via the formation of metal sulfides, which may be followed by oxidation to metal oxides at higher temperatures.[2]
Quantitative Data
The following tables summarize key quantitative data for representative zinc thiobenzoate and related complexes.
Table 1: Crystallographic Data for Selected Zinc Thiobenzoate Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Zn-S Bond Length (Å) | Reference |
| (Ph₄P)[Zn(SOCPh)₃] | Triclinic | P-1 | 10.819(2) | 13.219(3) | 15.951(3) | 101.75(2) | 97.92(1) | 109.18(2) | Not specified | [3] |
| Bisaquabis(thiobenzoato)zinc(II) | Monoclinic | P2₁/c | 9.043(4) | 5.918(3) | 16.293(6) | 90 | 100.5(1) | 90 | 2.278(2) | [4] |
| [Zn(2,5-dimethoxybenzaldehyde thiosemicarbazone)₂I₂] | Triclinic | P-1 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 2.3439(16), 2.3840(17) |
Table 2: ¹³C NMR Data for the Thiobenzoate Anion in (Ph₄P)[Zn(SOCPh)₃]
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C=S | 206.7 |
| C1 (ipso) | 140.9 |
| C4 (para) | 131.7 |
| C2/C6 (ortho) | 128.8 |
| C3/C5 (meta) | 127.9 |
Data extracted from Vittal & Dean (1996).[3]
Table 3: Thermal Decomposition Data for a Related Zinc(II) Imidazole Complex
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calculated) | Final Product | Reference |
| Zn(formate)₂(imidazole)·H₂O | Dehydration & Imidazole Loss | 50-270 | 6.0 | 6.70 | ZnO | [5] |
| Formate Decomposition | 270-620 | 30.0 | 30.65 |
Note: This data is for a related zinc complex and is provided as an example of typical thermal behavior.
Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of zinc di(thiobenzoate) complexes is outlined below.
Proposed Mechanism of Antimicrobial Action
While specific studies on the signaling pathways affected by zinc di(thiobenzoate) complexes are limited, a proposed mechanism of antimicrobial action can be inferred from the known effects of other zinc compounds. The primary modes of action are believed to be the release of zinc ions (Zn²⁺) and the generation of reactive oxygen species (ROS).
Zinc Signaling in Immune Cells
Zinc ions are known to act as second messengers in various signaling pathways, particularly in immune cells. Although the direct effect of zinc di(thiobenzoate) complexes on these pathways has not been elucidated, the release of zinc ions from such complexes could potentially modulate these pathways. The following diagram illustrates a simplified overview of zinc's role in T-cell signaling.
References
Spectroscopic Properties of Zinc Di(thiobenzoate) and its Analogues: A Technical Guide
Introduction
Zinc di(thiobenzoate) is a metal-organic compound containing zinc coordinated to two thiobenzoate ligands. The coordination of the thiobenzoate ligand, which contains both sulfur and oxygen donor atoms, to the zinc center is expected to give rise to distinct spectroscopic signatures. Understanding these properties is crucial for its characterization, stability assessment, and potential applications in various scientific fields, including drug development. This guide outlines the key spectroscopic techniques used to characterize such compounds and presents representative data from analogous zinc-sulfur complexes.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For zinc(II) complexes, which have a d10 electronic configuration, d-d transitions are absent. The observed absorption bands are typically due to ligand-based π→π* and n→π* transitions, or ligand-to-metal charge transfer (LMCT) transitions.
Table 1: Representative UV-Vis Absorption Data for Analogous Zinc(II) Dithiocarbamate Complexes
| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
| Bis(N-(pyrrol-2-ylmethyl)-N-(2-phenylethyl)dithiocarbamato-S, Sʹ) zinc(II) | Not Specified | Not Specified | Not Specified | Not Specified[1] |
| Zinc(II) dithiocarbamate complexes (general) | DMSO | 266, 329 | Not Specified | π→π* and n→π* transitions |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the zinc complex in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or DMSO). Concentrations typically range from 10-6 to 10-4 M.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette (typically 1 cm path length).
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Fluorescence Spectroscopy
Fluorescence spectroscopy can provide insights into the emissive properties of a compound. The fluorescence in zinc(II) complexes often originates from ligand-centered transitions, as the zinc(II) ion itself is redox-inactive and does not typically participate in emissive electronic transitions. The coordination to zinc can, however, enhance or quench the ligand's native fluorescence.
Table 2: Representative Fluorescence Data for Analogous Zinc(II) Complexes
| Complex | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |
| Zinc(II) dithiocarbamate complexes | DMF | 330-350 | 400-470 | Not Specified[2] |
| Zinc(II) morpholinyldithiocarbamato complex | Not Specified | Not Specified | Not Specified | Not Specified[3] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
-
Data Analysis: Determine the excitation and emission maxima. The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield.
Vibrational Spectroscopy (FT-IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing information about the functional groups and the coordination environment of the metal center.
Table 3: Representative Vibrational Frequencies for Analogous Zinc(II) Dithiocarbamate Complexes
| Complex | ν(C-N) (cm-1) | ν(C-S) (cm-1) | ν(Zn-S) (cm-1) |
| [Zn(4-etphdtc)2] | 1510[4] | 968[4] | 442[4] |
| [Zn(6-etbedtc)2] | 1512[4] | 970[4] | 443[4] |
| Bis(N-(pyrrol-2-ylmethyl)-N-(2-phenylethyl)dithiocarbamato-S, Sʹ) zinc(II) | 1439–1499 | Not Specified | Not Specified[1] |
Experimental Protocol: FT-IR and Raman Spectroscopy
-
FT-IR Spectroscopy:
-
Sample Preparation: Samples are typically prepared as KBr pellets, mineral oil mulls (Nujol), or as thin films on an appropriate substrate.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Measurement: Record the spectrum, typically in the 4000-400 cm-1 range.
-
-
Raman Spectroscopy:
-
Sample Preparation: Solid samples can be analyzed directly. Solutions can be analyzed in a quartz cuvette.
-
Instrumentation: Use a Raman spectrometer with a suitable laser excitation source.
-
Measurement: Record the Raman spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules in solution. For zinc(II) complexes, 1H and 13C NMR provide information about the organic ligand framework.
Table 4: Representative NMR Data for Analogous Zinc(II) Dithiocarbamate Complexes
| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| [Zn(MphDTC)2] | 1H | DMSO-d6 | 3.66 (t, 8H), 4.04 (t, 8H)[3] |
| [Zn(MphDTC)2] | 13C | DMSO-d6 | 51.59, 66.08, 204.04[3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be free of particulate matter.[5][6][7]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Measurement: Acquire 1H and 13C NMR spectra. Other nuclei, such as 67Zn, can be probed but often require specialized equipment and conditions due to low natural abundance and quadrupolar broadening.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to determine the structure of the ligand and confirm its coordination to the metal.
Experimental and Logical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a zinc-thiobenzoate type complex.
Caption: General workflow for the synthesis and spectroscopic characterization of a zinc-thiobenzoate complex.
Conclusion
While specific spectroscopic data for zinc di(thiobenzoate) remains elusive in the current literature, a comprehensive understanding of its properties can be inferred from analogous zinc-sulfur compounds. The methodologies and representative data presented in this guide offer a solid foundation for researchers to undertake the synthesis and detailed spectroscopic characterization of this and related compounds. The combined application of UV-Vis, fluorescence, vibrational, and NMR spectroscopies is essential for a thorough elucidation of the structural and electronic properties of such metal complexes.
References
- 1. Synthesis Andcharacterization of Zinc Sulfide and Zinc-Iron Sulfide Nanoparticles from Zinc (II) Dithiocarbamate Complexes - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Thermal Decomposition Behavior of Zinc Di(thiobenzoate): A Review and Methodological Framework
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc complexes play a crucial role in various scientific and industrial fields, including catalysis, materials science, and pharmaceuticals. Understanding the thermal stability and decomposition pathways of these compounds is paramount for determining their processing parameters, storage conditions, and potential applications. Zinc di(thiobenzoate), an organometallic compound containing a zinc center coordinated to two thiobenzoate ligands, is of interest for its potential as a precursor for zinc sulfide (ZnS) or zinc oxide (ZnO) nanomaterials, or for its biological activity.
This technical guide outlines the expected thermal decomposition behavior of zinc di(thiobenzoate). It details the standard experimental methodologies used to investigate such processes and provides a hypothetical decomposition pathway based on the known behavior of structurally similar zinc compounds.
Experimental Protocols for Thermal Analysis
The investigation of the thermal decomposition of a compound like zinc di(thiobenzoate) typically involves a combination of thermoanalytical techniques to elucidate the temperature-dependent physical and chemical changes.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges over which the compound decomposes and the corresponding mass loss.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of zinc di(thiobenzoate) is placed in a TGA crucible (e.g., alumina, platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C or higher)[1].
-
The analysis is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen, argon) to study pyrolysis or an oxidative atmosphere (e.g., air, oxygen) to study thermo-oxidative decomposition.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of mass remaining against temperature, revealing the onset temperature of decomposition, distinct decomposition steps, and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.
Methodology:
-
A small, weighed sample of zinc di(thiobenzoate) (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate, similar to the TGA experiment.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve shows endothermic (melting, boiling, sublimation) and exothermic (crystallization, decomposition, oxidation) events as peaks.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Methodology:
-
The outlet gas stream from the TGA instrument is coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
-
As the sample is heated in the TGA, the evolved volatile decomposition products are carried by the purge gas into the MS or FTIR for analysis.
-
The MS or FTIR continuously records the spectra of the evolved gases as a function of temperature.
-
This allows for the identification of the chemical nature of the evolved fragments at each stage of decomposition.
Predicted Thermal Decomposition Behavior and Products
Based on the thermal decomposition of related zinc compounds, such as zinc dithiocarbamates and zinc acetate, a multi-stage decomposition process is anticipated for zinc di(thiobenzoate). The final product is expected to be either zinc sulfide (ZnS) under inert conditions or zinc oxide (ZnO) in an oxidizing atmosphere[2].
Table 1: Predicted Decomposition Stages and Products of Zinc Di(thiobenzoate)
| Decomposition Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Predicted Evolved Gaseous Products | Solid Residue |
| Initial Decomposition | 150 - 300 | Variable | Benzoic acid, thiobenzoic acid, carbon disulfide, carbonyl sulfide | Intermediate zinc-containing species |
| Main Decomposition | 300 - 500 | Significant | Phenyl fragments, sulfur-containing organic compounds | Amorphous zinc sulfide/oxide |
| Final Conversion | > 500 | Minimal | Residual organic fragments | Crystalline Zinc Sulfide (ZnS) or Zinc Oxide (ZnO) |
Visualization of Experimental Workflow and Decomposition Pathway
The following diagrams illustrate the typical experimental workflow for thermal analysis and a plausible decomposition pathway for zinc di(thiobenzoate).
Caption: Experimental workflow for thermal analysis.
Caption: Potential decomposition pathways.
Conclusion
While direct experimental data for the thermal decomposition of zinc di(thiobenzoate) is sparse, a robust understanding of its potential behavior can be inferred from related zinc compounds. The combination of TGA, DSC, and EGA provides a powerful analytical suite to elucidate its decomposition mechanism, identify thermal transitions, and characterize the resulting products. The predicted formation of either zinc sulfide or zinc oxide upon thermal decomposition highlights the potential of zinc di(thiobenzoate) as a single-source precursor for these important inorganic materials. Further experimental investigation is necessary to validate the proposed decomposition pathways and to quantify the kinetics of the process.
References
An In-depth Technical Guide to the Solubility of Zinc Di(thiobenzoate) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of zinc di(thiobenzoate). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and a logical workflow for assessing compound solubility.
Introduction to Zinc Di(thiobenzoate)
Zinc di(thiobenzoate) is a coordination complex of zinc with thiobenzoic acid. Such metal-organic compounds are of interest in various fields, including materials science and catalysis. Understanding the solubility of this compound in common organic solvents is crucial for its application in solution-based processes, such as synthesis, purification, and formulation.
Solubility Profile
Table 1: Qualitative Solubility of a Related Zinc(II) Mixed Ligand Complex
| Solvent | Solubility |
| Benzene | Slightly Soluble[1] |
| Hexane | Slightly Soluble[1] |
| Toluene | Slightly Soluble[1] |
| Water | Insoluble[1] |
| Chloroform | Insoluble[1] |
| Carbon Tetrachloride | Insoluble[1] |
| Butanol | Soluble[1] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Propan-2-ol | Soluble[1] |
Note: This data is for a mixed ligand complex of Zinc(II) with sulphamethoxazole-urea and may not be directly representative of zinc di(thiobenzoate) but offers a general indication of potential solvent classes for further investigation.
Furthermore, a study on the synthesis of zinc sulfide nanocrystals utilized a zinc thiobenzoate-lutidine single-source precursor, which was dissolved in toluene to create a thin film, suggesting that zinc di(thiobenzoate) or its derivatives possess some degree of solubility in aromatic hydrocarbon solvents like toluene[2].
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like zinc di(thiobenzoate) in an organic solvent. This protocol is based on established methods for solubility testing of metal complexes and organic compounds.
Objective: To determine the solubility of zinc di(thiobenzoate) in a specific organic solvent at a given temperature.
Materials:
-
Zinc di(thiobenzoate) (solid)
-
Selected organic solvent (e.g., toluene, ethanol, acetone)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Centrifuge
-
Spectrophotometer (UV-Vis or other appropriate analytical instrument)
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of zinc di(thiobenzoate) and add it to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended solid particles. This step is critical for accurate results.
-
-
Analysis of the Saturated Solution:
-
Dilute the filtered, saturated solution with a known volume of the fresh solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of zinc di(thiobenzoate) in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is a common method if the compound has a chromophore. Alternatively, techniques like atomic absorption spectroscopy (AAS) to determine the zinc concentration or high-performance liquid chromatography (HPLC) can be employed.
-
Prepare a calibration curve using standard solutions of known concentrations of zinc di(thiobenzoate) in the same solvent to quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Figure 1: Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Logical Workflow for Solubility Assessment
For researchers encountering a new compound like zinc di(thiobenzoate), a systematic approach to solubility assessment is recommended. The following diagram outlines a logical workflow.
Figure 2: Logical Workflow for Compound Solubility Assessment
Caption: A diagram showing the logical progression for assessing the solubility of a new chemical entity.
Conclusion
While quantitative solubility data for zinc di(thiobenzoate) remains scarce in the public domain, this guide provides a framework for researchers to approach its solubility assessment. By leveraging qualitative information from related compounds and employing robust experimental protocols, scientists and drug development professionals can systematically determine the solubility of zinc di(thiobenzoate) in various organic solvents, enabling its effective use in their research and development endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Zinc Di(thiobenzoate)
This technical guide provides a comprehensive overview of zinc di(thiobenzoate), including its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities and applications in drug development.
Chemical Identity and Molecular Structure
Zinc di(thiobenzoate) is a coordination complex consisting of a central zinc ion (Zn²⁺) coordinated to two thiobenzoate ligands.
Table 1: Chemical Identifiers for Zinc Di(thiobenzoate)
| Identifier | Value |
| CAS Number | 7459-67-8[1] |
| Molecular Formula | C₁₄H₁₀O₂S₂Zn[1] |
| Molecular Weight | 339.73 g/mol [1] |
| Synonyms | Benzenecarbothioic acid, zinc salt; Zinc thiobenzoate[1] |
Physicochemical Properties
Infrared (IR) spectroscopy is a valuable tool for characterizing zinc carboxylates. The asymmetric stretch vibration of the carboxylate group (νₐ COO⁻) is particularly sensitive to the coordination environment of the zinc ion. For crystalline zinc soaps, this peak is typically observed around 1540 cm⁻¹, while amorphous forms show a broader peak around 1585 cm⁻¹[4]. While specific IR data for zinc di(thiobenzoate) is not available, it would be expected to show characteristic peaks for the thio-carboxylate group.
Synthesis of Zinc Di(thiobenzoate): A Proposed Experimental Protocol
A specific, detailed experimental protocol for the synthesis of zinc di(thiobenzoate) is not explicitly available in the reviewed literature. However, based on the synthesis of other metal thiobenzoates and zinc carboxylates, a plausible two-step synthesis method is proposed below. This protocol first involves the synthesis of the thiobenzoic acid ligand, followed by its reaction with a zinc salt.
Step 1: Synthesis of Thiobenzoic Acid
This procedure is adapted from the known synthesis of thiobenzoic acid[5].
-
Materials: Potassium hydroxide, 90% ethanol, hydrogen sulfide gas, benzoyl chloride, 6N hydrochloric acid, diethyl ether.
-
Procedure:
-
Prepare a solution of potassium hydroxide in 90% ethanol.
-
Saturate the solution with hydrogen sulfide gas with cooling until the solution is no longer alkaline.
-
Cool the mixture to 10-15°C and slowly add freshly distilled benzoyl chloride while maintaining the temperature below 15°C.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
The resulting potassium thiobenzoate is then dissolved in cold water, filtered, and extracted with benzene to remove any neutral impurities.
-
The aqueous layer is acidified with cold 6N hydrochloric acid, and the precipitated thiobenzoic acid is extracted with diethyl ether.
-
The ether layer is washed with cold water and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation to yield thiobenzoic acid.
-
Step 2: Synthesis of Zinc Di(thiobenzoate)
This proposed procedure is based on the general synthesis of metal carboxylates.
-
Materials: Thiobenzoic acid, a suitable solvent (e.g., ethanol, methanol, or a mixed solvent system), a zinc salt (e.g., zinc acetate dihydrate or zinc chloride), a base (e.g., sodium hydroxide or triethylamine, if starting from the acid).
-
Procedure:
-
Dissolve thiobenzoic acid in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of a zinc salt (in a 1:2 molar ratio of zinc to thiobenzoic acid) in the same solvent.
-
Slowly add the zinc salt solution to the thiobenzoic acid solution with constant stirring. If starting with thiobenzoic acid, a base should be added to deprotonate the acid and facilitate the reaction.
-
The reaction mixture is stirred at room temperature or with gentle heating for several hours.
-
The resulting precipitate of zinc di(thiobenzoate) is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.
-
Diagram 1: Proposed Synthesis Workflow for Zinc Di(thiobenzoate)
Caption: Proposed two-step synthesis of zinc di(thiobenzoate).
Potential Biological Activities and Applications in Drug Development
While specific studies on the biological activity of zinc di(thiobenzoate) are limited, its potential therapeutic effects can be inferred from the known biological roles of zinc and thio-compounds.
4.1. The Role of Zinc in Biological Systems
Zinc is an essential trace element involved in numerous physiological processes. It is a crucial cofactor for over 300 enzymes and 10% of the human proteome, playing vital roles in gene expression, DNA metabolism, cell proliferation, and immune function[6]. Zinc ions also act as signaling molecules in both intercellular and intracellular communication[1][5].
4.2. Potential Therapeutic Applications
Given the properties of its components, zinc di(thiobenzoate) could be investigated for the following applications:
-
Antimicrobial Agent: Thiobenzanilides and other thiol-containing compounds have demonstrated antimicrobial activity[7]. The combination with zinc, which also possesses antimicrobial properties, could lead to a synergistic effect.
-
Anti-inflammatory Agent: Zinc is known to have anti-inflammatory properties, partly through the modulation of signaling pathways like NF-κB[8]. Thiol compounds can also exhibit anti-inflammatory effects through their antioxidant activity.
-
Antioxidant Agent: Thiols are known antioxidants that can protect against oxidative stress[9]. Zinc itself is considered a pro-antioxidant mediator, partly through the activation of the MTF-1/MT signal pathway[8].
-
Drug Delivery Vehicle: Zinc-based frameworks are being explored for drug delivery applications due to their biocompatibility and tunable properties[10][11].
Diagram 2: Potential Signaling Pathways Modulated by Zinc
Caption: General zinc signaling pathways[1][5][8].
Experimental Protocols for Analysis
The analysis of zinc di(thiobenzoate) would involve the characterization of both the intact compound and its zinc content.
Table 2: Analytical Techniques for the Characterization of Zinc Compounds
| Analytical Technique | Purpose |
| Infrared (IR) Spectroscopy | To identify functional groups and study the coordination of the thiobenzoate ligand to the zinc ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the organic ligand and the overall complex. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the crystalline compound. |
| Atomic Absorption Spectroscopy (AAS) | For the quantitative determination of the zinc content in a sample. |
| Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) | A highly sensitive method for the elemental analysis of zinc. |
Conclusion
Zinc di(thiobenzoate) is a compound with potential for further investigation in the fields of materials science and drug development. While detailed experimental data on this specific compound is sparse, this guide provides a foundational understanding based on the known chemistry of related zinc complexes and thio-compounds. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthesis protocols, and explore its biological activities and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Zinc Carboxylates in an Oil Paint Test Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Paradoxical effects of thiol compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preliminary Studies on the Reactivity of Zinc Di(thiobenzoate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary understanding of the reactivity of zinc di(thiobenzoate). While direct and extensive research on this specific compound is limited, this document synthesizes available data on its synthesis, characterization, and thermal decomposition. Furthermore, it extrapolates potential reaction pathways with acids, bases, oxidizing agents, and reducing agents, drawing parallels from the established chemistry of related zinc-thiolate and metal thiobenzoate complexes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, providing detailed experimental protocols, structured data, and visual diagrams to facilitate further investigation into the properties and applications of zinc di(thiobenzoate).
Introduction
Zinc di(thiobenzoate), with the chemical formula Zn(SOCPh)₂, is a metal-organic compound that has garnered interest as a potential single-source precursor for the synthesis of zinc sulfide (ZnS) nanocrystals.[1] The coordination of the thiobenzoate ligand to the zinc center imparts specific chemical properties that are of interest for materials science and potentially for pharmaceutical applications. Understanding the reactivity of this compound is crucial for controlling its transformation into desired products and for exploring its potential biological interactions. This guide summarizes the current knowledge and provides a predictive framework for its chemical behavior.
Synthesis and Characterization
The synthesis of zinc di(thiobenzoate) complexes typically involves the reaction of a zinc salt, such as zinc acetate dihydrate, with thiobenzoic acid in the presence of a coordinating ligand.[1]
Experimental Protocol: Synthesis of a Zinc Thiobenzoate-Lutidine Complex
A representative synthesis of a zinc thiobenzoate complex, specifically [Zn(SOCPh)₂(Lut)₂·H₂O], is described as follows[1]:
-
Reactants: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), 3,5-Lutidine (Lut), and Thiobenzoic acid (PhCOSH).
-
Solvent: A suitable organic solvent such as methanol or ethanol.
-
Procedure:
-
Dissolve zinc acetate dihydrate in the chosen solvent.
-
Add 3,5-Lutidine to the solution.
-
Slowly add a solution of thiobenzoic acid in the same solvent to the mixture.
-
Stir the reaction mixture at room temperature.
-
The resulting product, a zinc thiobenzoate-lutidine complex, may precipitate out of solution or be isolated by solvent evaporation.
-
The solid product can be collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dried under vacuum.
-
Characterization Data
The synthesized complexes are typically characterized using a variety of analytical techniques to confirm their structure and purity.
| Characterization Technique | Observed Results for [Zn(SOCPh)₂(Lut)₂·H₂O][1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Bands corresponding to the C=O and C-S stretching vibrations of the thiobenzoate ligand, as well as vibrations from the lutidine ligand. |
| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability and decomposition profile of the complex. |
| X-ray Diffraction (XRD) | Confirms the crystalline structure of the compound. |
| Elemental Analysis | Determines the elemental composition (C, H, N, S, Zn) to verify the empirical formula. |
Reactivity of Zinc Di(thiobenzoate)
The reactivity of zinc di(thiobenzoate) can be categorized into thermal decomposition and predicted reactions with various chemical agents.
Thermal Decomposition
The primary investigated reaction of zinc di(thiobenzoate) complexes is their thermal decomposition to form zinc sulfide (ZnS) nanoparticles.[1]
-
Precursor: A synthesized zinc thiobenzoate complex (e.g., [Zn(SOCPh)₂(Lut)₂·H₂O]).
-
Apparatus: A tube furnace with an inert atmosphere (e.g., argon or nitrogen).
-
Procedure:
-
Place a known amount of the precursor complex in a ceramic boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace with an inert gas to remove oxygen.
-
Heat the furnace to a specific temperature (e.g., 600 °C) for a defined period (e.g., 15 minutes).[1]
-
After cooling to room temperature under the inert atmosphere, the resulting powder (ZnS) can be collected for characterization.
-
The thermal decomposition likely proceeds through the breakdown of the organic ligands, leading to the formation of zinc sulfide. The lutidine and water molecules are lost, followed by the decomposition of the thiobenzoate ligand.
Figure 1: Proposed thermal decomposition pathway of a zinc thiobenzoate complex to zinc sulfide.
Predicted Reactivity
Based on the general chemistry of zinc complexes and thiolates, the following reaction pathways are predicted for zinc di(thiobenzoate).
Strong acids are expected to protonate the thiobenzoate ligand, leading to the formation of thiobenzoic acid and the corresponding zinc salt of the acid.
Figure 2: Predicted reaction of zinc di(thiobenzoate) with a strong acid (HX).
The thiobenzoate ligands can likely be displaced by other stronger coordinating ligands, a common feature in the chemistry of zinc complexes. The equilibrium of this reaction will depend on the relative stability of the resulting zinc complex.
Figure 3: General scheme for a ligand exchange reaction with zinc di(thiobenzoate).
The sulfur atom in the thiobenzoate ligand is susceptible to oxidation. Strong oxidizing agents could potentially oxidize the thiocarboxylate group to a disulfide or further to sulfonic acid derivatives, leading to the decomposition of the complex.
Reduction of the zinc(II) center is less likely under mild conditions as zinc has a stable +2 oxidation state. However, very strong reducing agents might lead to the formation of elemental zinc. The aromatic ring of the thiobenzoate ligand could also be susceptible to reduction under specific catalytic conditions.
Conclusion
The study of zinc di(thiobenzoate) is still in its preliminary stages. The existing literature primarily focuses on its synthesis and application as a precursor for zinc sulfide nanomaterials. This guide has consolidated the available experimental data and provided a predictive framework for its reactivity based on the established principles of coordination chemistry. Further experimental validation of the predicted reaction pathways is necessary to fully elucidate the chemical behavior of this compound and to unlock its potential in various scientific and industrial applications. The detailed protocols and visual diagrams presented herein are intended to serve as a valuable resource for researchers embarking on such investigations.
References
Methodological & Application
Application Notes and Protocols: Zinc Di(thiobenzoate) as a Precursor for Zinc Sulfide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of zinc sulfide (ZnS) nanoparticles using a single-source precursor approach with zinc di(thiobenzoate). This method offers a reproducible route to obtaining crystalline ZnS nanoparticles with potential applications in various fields, including biomedical imaging and drug delivery, owing to their unique optical and electronic properties.
Introduction
Zinc sulfide (ZnS) is a significant II-VI semiconductor material with a wide bandgap, making it suitable for a range of applications, including optoelectronic devices, sensors, and as a host for luminescent materials.[1][2] In the realm of nanotechnology, ZnS nanoparticles (NPs) are of particular interest due to the quantum confinement effect, which leads to size-dependent optical and electronic properties.[3][4] These properties make them promising candidates for bioimaging, biosensing, and as components in drug delivery systems.[5]
The synthesis of ZnS nanoparticles can be achieved through various methods, such as co-precipitation, hydrothermal techniques, and thermal decomposition.[1][3] The single-source precursor method, which involves the thermal decomposition of a coordination complex containing both zinc and sulfur, offers excellent control over the stoichiometry and morphology of the resulting nanoparticles.[6] This document focuses on the use of a zinc di(thiobenzoate)-lutidine complex as a single-source precursor for the facile synthesis of ZnS nanocrystals.
Synthesis of Zinc Sulfide Nanoparticles
This section details the synthesis of the zinc di(thiobenzoate)-lutidine single-source precursor and its subsequent thermal decomposition to yield ZnS nanoparticles in both powder and thin film forms.
Synthesis of the Single-Source Precursor: [Zn(SOCPh)₂Lut₂·H₂O]
The synthesis of the zinc di(thiobenzoate)-lutidine precursor is a critical first step.
Experimental Protocol:
-
Precursor Synthesis: A detailed protocol for the synthesis of the [Zn(SOCPh)₂Lut₂·H₂O] complex is outlined in the referenced literature.[7] This typically involves the reaction of a zinc salt with thiobenzoic acid and lutidine in an appropriate solvent.
-
Characterization of the Precursor: Before its use in nanoparticle synthesis, the precursor complex should be thoroughly characterized to confirm its identity and purity. Techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction can be employed for this purpose.[7]
Synthesis of Mesoporous ZnS Nanoparticle Powder
Experimental Protocol:
-
Place the synthesized [Zn(SOCPh)₂Lut₂·H₂O] precursor complex in a suitable crucible.
-
Thermally decompose the precursor in a furnace at a controlled temperature. A specific protocol involves heating the complex to a designated temperature to induce decomposition and formation of ZnS nanoparticles.[7]
-
After the thermal decomposition is complete, allow the furnace to cool down to room temperature.
-
The resulting product is a mesoporous powder of ZnS nanoparticles.[7]
Fabrication of ZnS Nanoparticle Thin Films
Experimental Protocol:
-
Prepare a solution of the [Zn(SOCPh)₂Lut₂·H₂O] precursor in a suitable solvent.
-
Deposit the precursor solution onto a substrate (e.g., glass, silicon wafer) using a technique such as spin-coating or dip-coating.
-
Thermally decompose the precursor film in a furnace under a controlled atmosphere to yield a thin film of ZnS nanoparticles.[7]
Characterization of ZnS Nanoparticles
A comprehensive characterization of the synthesized ZnS nanoparticles is essential to understand their physical and optical properties.
Key Characterization Techniques:
-
X-Ray Diffraction (XRD): To determine the crystal structure and crystallite size of the nanoparticles.[7]
-
Field Emission Scanning Electron Microscopy (FESEM): To visualize the morphology and size of the nanoparticles.[7]
-
N₂ Adsorption-Desorption Isotherm: To analyze the surface area and porosity of the nanoparticle powder.[7]
-
UV-Vis Absorption Spectroscopy: To determine the optical band gap of the nanoparticles, which is influenced by quantum confinement effects.[7]
-
Photoluminescence (PL) Spectroscopy: To investigate the luminescent properties of the ZnS nanoparticles, which are crucial for applications in bioimaging.[7]
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of ZnS nanoparticles synthesized from the zinc di(thiobenzoate)-lutidine precursor.[7]
Table 1: Structural Properties of ZnS Nanoparticles [7]
| Property | ZnS Nanoparticle Powder | ZnS Nanoparticle Thin Film |
| Crystal Structure | Cubic | Cubic |
| Crystallite Diameter (XRD) | ~10 nm | ~5 nm |
Table 2: Morphological and Surface Properties of Mesoporous ZnS Nanoparticle Powder [7]
| Property | Value |
| Isotherm Type | Type IV |
| Average Pore Diameter | 37.9 Å |
| BET Surface Area |
Note: The original research article should be consulted for the specific BET surface area value.
Diagrams
Experimental Workflow for ZnS Nanoparticle Synthesis
Caption: Workflow for the synthesis and characterization of ZnS nanoparticles.
Logical Relationship of Synthesis Steps
Caption: Logical flow from precursor synthesis to nanoparticle characterization.
Applications and Future Perspectives
The synthesized ZnS nanoparticles, with their controlled size and luminescent properties, are promising materials for a variety of applications. In the biomedical field, they can be explored as fluorescent probes for cellular imaging, taking advantage of their low toxicity compared to cadmium-based quantum dots. Furthermore, their mesoporous nature could be exploited for drug loading and controlled release applications. Future research could focus on surface functionalization of these nanoparticles to enhance their biocompatibility and targeting specificity for various cell types and tissues. The investigation of doping these ZnS nanoparticles with transition metals could also lead to enhanced and tunable optical properties for advanced imaging modalities.
References
- 1. Preparation, Properties, and Characterization of ZnS Nanoparticles [mdpi.com]
- 2. Synthesis of zinc sulphide nanoparticles from thermal decomposition of zinc N-ethyl cyclohexyl dithiocarbamate complex - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 3. aujes.journals.ekb.eg [aujes.journals.ekb.eg]
- 4. Thermal Decomposition Based Synthesis of Ag-In-S/ZnS Quantum Dots and Their Chlorotoxin-Modified Micelles for Brain Tumor Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of ZnS Nanoparticles and Effects of Nanoparticle Size on Optical Properties [scielo.org.mx]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Zinc Di(thiobenzoate) in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of zinc di(thiobenzoate) in polymer science, focusing on its role as a vulcanization accelerator and an antioxidant. While specific quantitative data for zinc di(thiobenzoate) is limited in publicly available literature, this document extrapolates information from closely related zinc compounds, such as zinc dithiocarbamates and zinc benzoate, to provide illustrative data and protocols.
Application as a Vulcanization Accelerator
Zinc di(thiobenzoate) is anticipated to function as an effective accelerator for the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM). Its mechanism is likely analogous to other zinc-containing accelerators, where it forms an active complex with sulfur and other vulcanization activators, such as stearic acid and zinc oxide, to facilitate the formation of crosslinks between polymer chains.
Illustrative Vulcanization Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of zinc di(thiobenzoate) as a vulcanization accelerator.
Illustrative Quantitative Data
The following tables present hypothetical comparative data for a typical rubber formulation with and without zinc di(thiobenzoate), based on expected performance from related zinc accelerators.
Table 1: Illustrative Cure Characteristics of a Natural Rubber (NR) Compound at 160°C
| Parameter | Control (without Accelerator) | With Zinc Di(thiobenzoate) (1.5 phr) |
| Minimum Torque (ML, dNm) | 1.5 | 1.2 |
| Maximum Torque (MH, dNm) | 10.0 | 18.5 |
| Scorch Time (ts2, min) | 8.5 | 2.5 |
| Optimum Cure Time (t90, min) | 25.0 | 8.0 |
| Cure Rate Index (CRI, min⁻¹) | 6.0 | 18.2 |
Table 2: Illustrative Mechanical Properties of Vulcanized Natural Rubber (NR)
| Property | Control (without Accelerator) | With Zinc Di(thiobenzoate) (1.5 phr) |
| Tensile Strength (MPa) | 15 | 25 |
| Elongation at Break (%) | 600 | 500 |
| Modulus at 300% Elongation (MPa) | 2.5 | 8.0 |
| Hardness (Shore A) | 50 | 65 |
| Crosslink Density (mol/cm³) | 1.0 x 10⁻⁵ | 5.0 x 10⁻⁵ |
Experimental Protocols
1.3.1. Protocol for Rubber Compounding
-
Objective: To prepare a homogeneous rubber compound containing zinc di(thiobenzoate).
-
Apparatus: Two-roll mill, analytical balance.
-
Materials:
-
Natural Rubber (SMR 20): 100 phr (parts per hundred rubber)
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Sulfur: 2.5 phr
-
Zinc Di(thiobenzoate): 1.5 phr
-
-
Procedure:
-
Masticate the natural rubber on the two-roll mill for 2-3 minutes.
-
Add zinc oxide and stearic acid and mix until fully dispersed (approximately 3-4 minutes).
-
Add zinc di(thiobenzoate) and mix for another 3-4 minutes.
-
Finally, add sulfur and mix thoroughly, ensuring the temperature does not exceed 100°C to prevent scorching (premature vulcanization).
-
Sheet out the compounded rubber and allow it to cool to room temperature.
-
1.3.2. Protocol for Determining Cure Characteristics
-
Objective: To evaluate the effect of zinc di(thiobenzoate) on the vulcanization process.
-
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).
-
Procedure:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Place a sample of the uncured rubber compound (approximately 5g) into the rheometer cavity.
-
Set the test temperature (e.g., 160°C) and run the test for a specified time (e.g., 30 minutes).
-
The rheometer will generate a cure curve (torque vs. time).
-
From the curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
1.3.3. Protocol for Mechanical Property Testing
-
Objective: To assess the physical properties of the vulcanized rubber.
-
Apparatus: Universal Testing Machine (UTM), Shore A durometer.
-
Procedure:
-
Cure sheets of the rubber compound in a compression mold at the predetermined optimum cure time and temperature.
-
Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing according to ASTM D412.
-
Conduct tensile testing on the UTM to determine tensile strength, elongation at break, and modulus.
-
Measure the hardness of the cured rubber sheets using a Shore A durometer according to ASTM D2240.
-
Application as an Antioxidant
Zinc compounds can act as antioxidants in polymers by various mechanisms, including the decomposition of hydroperoxides and scavenging of free radicals. Zinc di(thiobenzoate), with its sulfur and zinc moieties, is expected to exhibit antioxidant properties, thereby enhancing the thermal stability and service life of polymers.
Illustrative Antioxidant Mechanism Pathway
The following diagram illustrates a simplified potential antioxidant mechanism for zinc di(thiobenzoate) in a polymer matrix.
Illustrative Quantitative Data
Table 3: Illustrative Thermal Aging Performance of an EPDM Compound (Aged at 125°C for 168 hours)
| Property | Control (without Antioxidant) | With Zinc Di(thiobenzoate) (1.0 phr) |
| Before Aging | ||
| Tensile Strength (MPa) | 20 | 20 |
| Elongation at Break (%) | 450 | 450 |
| After Aging | ||
| Tensile Strength (MPa) | 10 | 18 |
| Elongation at Break (%) | 150 | 350 |
| Retention of Properties (%) | ||
| Tensile Strength Retention | 50% | 90% |
| Elongation at Break Retention | 33% | 78% |
Experimental Protocols
2.3.1. Protocol for Polymer Compounding for Antioxidant Evaluation
-
Objective: To prepare a polymer compound with zinc di(thiobenzoate) for thermal aging studies.
-
Apparatus: Internal mixer or two-roll mill, analytical balance.
-
Materials (Illustrative EPDM formulation):
-
EPDM: 100 phr
-
Carbon Black (N550): 50 phr
-
Paraffinic Oil: 10 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 1 phr
-
Peroxide Curing Agent: 6 phr
-
Zinc Di(thiobenzoate): 1.0 phr
-
-
Procedure:
-
Mix the EPDM, carbon black, and paraffinic oil in an internal mixer.
-
Add zinc oxide and stearic acid and continue mixing.
-
Add zinc di(thiobenzoate) and mix until well dispersed.
-
On a two-roll mill, add the peroxide curing agent at a low temperature to avoid premature curing.
-
Sheet out the compound.
-
2.3.2. Protocol for Accelerated Thermal Aging
-
Objective: To evaluate the antioxidant effect of zinc di(thiobenzoate) on the polymer's properties after exposure to elevated temperatures.
-
Apparatus: Air-circulating oven.
-
Procedure:
-
Prepare cured test specimens (tensile dumbbells) as described in section 1.3.3.
-
Measure the initial mechanical properties of the unaged specimens.
-
Place a set of specimens in the air-circulating oven at a specified temperature (e.g., 125°C) for a defined period (e.g., 168 hours), as per ASTM D573.
-
After the aging period, remove the specimens and allow them to cool to room temperature for at least 24 hours.
-
Measure the mechanical properties of the aged specimens.
-
Calculate the percentage retention of properties to assess the antioxidant effectiveness.
-
Application Notes and Protocols for the Quantification of Zinc Di(thiobenzoate)
These application notes provide detailed methodologies for the quantitative analysis of zinc di(thiobenzoate) in a mixture. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) for Thiobenzoate Quantification
Application Note:
This method is suitable for the quantification of the thiobenzoate moiety of zinc di(thiobenzoate) after dissociation. The protocol involves the derivatization of the resulting thiobenzoic acid with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce a highly chromophoric compound, 5-thio-2-nitrobenzoic acid (TNB), which can be readily quantified by HPLC with UV-Vis detection. This approach offers high specificity and sensitivity for the organic part of the parent molecule.
Experimental Protocol:
Principle: Zinc di(thiobenzoate) is first dissociated to release thiobenzoic acid. The thiol group of thiobenzoic acid then reacts with DTNB in a thiol-disulfide exchange reaction to produce the yellow-colored TNB anion, which is detected and quantified by reverse-phase HPLC.
Reagents and Materials:
-
Zinc di(thiobenzoate) standard
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate buffer (pH 7.4)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of zinc di(thiobenzoate) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a known amount of the mixture and dissolve it in a known volume of a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 800 µL of sodium phosphate buffer (pH 7.4).
-
Add 100 µL of a 10 mM DTNB solution in the same buffer.
-
Vortex the mixture and allow it to react for 15 minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 412 nm (for TNB) and 326 nm (for the disulfide adduct)[1]
Calculation: Construct a calibration curve by plotting the peak area of the TNB derivative against the concentration of the zinc di(thiobenzoate) standards. Determine the concentration of zinc di(thiobenzoate) in the sample from the calibration curve.
Workflow for HPLC-UV Analysis of Zinc Di(thiobenzoate)
Caption: Workflow for HPLC-UV quantification of zinc di(thiobenzoate).
UV-Vis Spectrophotometry for Zinc Quantification
Application Note:
This method provides a simple and cost-effective way to determine the total zinc content in a sample by forming a colored complex with a chelating agent. Dithizone is a common reagent that forms a red complex with zinc, which can be measured spectrophotometrically.[2] This method is suitable for routine analysis where high specificity for the intact zinc di(thiobenzoate) molecule is not required.
Experimental Protocol:
Principle: The sample is treated to release zinc ions, which then react with dithizone in an alkaline solution to form a stable, red-colored zinc-dithizone complex. The absorbance of this complex is measured at its maximum wavelength (around 516 nm), and the zinc concentration is determined from a calibration curve.[2]
Reagents and Materials:
-
Zinc sulfate heptahydrate (for standards)
-
Dithizone solution (0.01% w/v in chloroform)
-
Ammonium citrate solution (alkaline)
-
Nitric acid (65%)
-
Hydrogen peroxide (30%)
-
Chloroform
-
Deionized water
Instrumentation:
-
UV-Vis spectrophotometer
-
Separatory funnels
-
Heating plate
-
Volumetric flasks
-
Pipettes
Standard Preparation:
-
Prepare a 200 mg/L zinc stock solution by dissolving 0.0879 g of ZnSO₄·7H₂O in 100 mL of 0.1 M HCl.[2]
-
Prepare a series of working standards with concentrations ranging from 0.5 mg/L to 10 mg/L by diluting the stock solution with deionized water.[2]
Sample Preparation (Wet Ashing):
-
Accurately weigh a known amount of the mixture into an Erlenmeyer flask.
-
Add 8 mL of 65% nitric acid and 2 mL of 30% hydrogen peroxide.[2]
-
Heat the mixture under reflux for 4 hours at 140 °C.[2]
-
Allow the solution to cool and dilute to a known volume with deionized water.
Procedure:
-
Pipette 1 mL of the prepared standard or sample solution into a separatory funnel.
-
Add 2 mL of alkaline ammonium citrate solution and 1 mL of 0.01% dithizone solution.[2]
-
Perform repeated extractions with 5 mL portions of chloroform until the color of the formed complex disappears from the aqueous phase.[2]
-
Combine the chloroform extracts and measure the absorbance at 516 nm against a reagent blank.[2]
Calculation: Create a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the zinc concentration in the sample from this curve and back-calculate to find the amount of zinc di(thiobenzoate) in the original mixture.
Workflow for UV-Vis Spectrophotometric Analysis of Zinc
Caption: Workflow for zinc quantification by UV-Vis spectrophotometry.
Flame Atomic Absorption Spectrometry (FAAS) for Total Zinc Quantification
Application Note:
FAAS is a robust and widely used technique for the determination of total zinc content. It offers excellent sensitivity and is less prone to matrix effects compared to molecular absorption spectroscopy. This method is ideal for accurately determining the total zinc concentration in a variety of sample matrices after acid digestion.
Experimental Protocol:
Principle: The sample is aerosolized into a flame, where it is atomized. A light beam from a zinc hollow cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state zinc atoms is proportional to the zinc concentration in the sample.
Reagents and Materials:
-
Zinc standard solution (1000 mg/L)
-
Nitric acid (65%, trace metal grade)
-
Deionized water
Instrumentation:
-
Atomic absorption spectrophotometer with a zinc hollow cathode lamp
-
Air-acetylene flame system
Standard Preparation:
-
Prepare a series of zinc standards, typically ranging from 0.05 to 2.00 mg/L, by diluting a commercial 1000 mg/L zinc standard with 1% (v/v) nitric acid.[3]
Sample Preparation:
-
Use the same wet ashing procedure as described for the UV-Vis spectrophotometry method to digest the sample and release the zinc ions.
-
Dilute the digested sample with 1% (v/v) nitric acid to a concentration within the linear range of the instrument.
FAAS Conditions:
-
Wavelength: 213.9 nm[2]
-
Slit Width: 0.5 nm
-
Lamp Current: As recommended by the manufacturer
-
Flame: Air-acetylene, oxidizing (lean)
Procedure:
-
Aspirate a blank solution (1% nitric acid) to zero the instrument.
-
Aspirate the standards in order of increasing concentration.
-
Aspirate the prepared sample solutions.
-
Rinse with the blank solution between each measurement.
Calculation: Generate a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the zinc concentration in the sample from the calibration curve, taking into account any dilution factors.
Workflow for FAAS Analysis of Zinc
Caption: Workflow for total zinc quantification by FAAS.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described analytical techniques. Note that the data for HPLC is based on the analysis of thiols, and the data for UV-Vis and FAAS is for the analysis of zinc from various sources. Method validation for the specific analysis of zinc di(thiobenzoate) is required.
Table 1: HPLC-UV with Derivatization (for Thiol Quantification)
| Parameter | Value | Reference |
| Linearity Range | Not specified | [1] |
| Limit of Detection (LOD) | 15 pmol (for TNB) | [1] |
| Limit of Quantification (LOQ) | Not specified | [1] |
| Accuracy (% Recovery) | 95.6 - 99.4% | [1] |
| Precision (% RSD) | 2.8 - 4.6% | [1] |
Table 2: UV-Vis Spectrophotometry (with Dithizone)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 10 mg/L | [2] |
| Limit of Detection (LOD) | Not specified | [2] |
| Limit of Quantification (LOQ) | Not specified | [2] |
| Accuracy (% Recovery) | 98.65 - 101.23% | [2] |
| Precision (% RSD) | < 2% | [2] |
Table 3: Flame Atomic Absorption Spectrometry (FAAS)
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 1.0 mg/L | [4] |
| Limit of Detection (LOD) | 0.0098 - 0.0156 mg/L | [4] |
| Limit of Quantification (LOQ) | 0.0297 - 0.0473 mg/L | [4] |
| Accuracy (% Recovery) | Statistically not different from 100% | [4] |
| Precision (% RSD) | < 3% | [4] |
References
- 1. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. umfiasi.ro [umfiasi.ro]
- 3. Measurement of zinc content (Type II) | OIV [oiv.int]
- 4. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for thermal decomposition studies of zinc di(thiobenzoate).
Application Note: Thermal Decomposition of Zinc Di(thiobenzoate)
Introduction
Zinc di(thiobenzoate) and related zinc-sulfur compounds are of significant interest in materials science and industrial applications. They can serve as single-source precursors for the synthesis of zinc sulfide (ZnS) nanoparticles, which have applications in semiconductors and optoelectronic devices.[1][2] Additionally, their thermal properties are crucial for their use as vulcanization accelerators in the rubber industry and as antioxidants in lubricants.[1] Understanding the thermal decomposition behavior of zinc di(thiobenzoate) is essential for controlling the formation of desired products and ensuring its effective application. This application note provides a detailed experimental setup and protocols for the comprehensive thermal analysis of zinc di(thiobenzoate) using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).
Key Analytical Techniques
The thermal decomposition of zinc di(thiobenzoate) is primarily investigated using a combination of the following techniques:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on thermal stability, decomposition temperatures, and the composition of the final residue.[1][3][4]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine transition temperatures (e.g., melting, crystallization) and to characterize endothermic and exothermic decomposition processes.[3][4][5]
-
Evolved Gas Analysis (EGA): Identifies the gaseous products released during thermal decomposition. This is typically achieved by coupling the outlet of a TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FT-IR) Spectrometer.[6][7] This hyphenated technique provides valuable insights into the decomposition mechanism.
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of zinc di(thiobenzoate).
Instrumentation: A thermogravimetric analyzer such as a Perkin Elmer TGA 7 or similar.[3]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the zinc di(thiobenzoate) sample into a clean, tared TGA crucible (e.g., porcelain or alumina).[1]
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidation.[3]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a constant rate of 10°C/min from the starting temperature to a final temperature of 800-1000°C.[3]
-
-
Data Acquisition: Record the mass loss of the sample as a function of temperature. The derivative of the TGA curve (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.
2. Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting and exothermic/endothermic decomposition events.
Instrumentation: A differential scanning calorimeter, for instance, a Thermo Scientific DSC (i-series).[3]
Methodology:
-
Sample Preparation: Weigh 2-5 mg of the zinc di(thiobenzoate) sample into a DSC pan (typically aluminum or copper). Seal the pan hermetically.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a controlled rate, for example, 5°C/min or 10°C/min, up to a temperature sufficient to cover all expected thermal events (e.g., 600°C).[3]
-
-
Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.
3. Evolved Gas Analysis (EGA) using TGA-MS/FT-IR
Objective: To identify the gaseous products evolved during the thermal decomposition of zinc di(thiobenzoate).
Instrumentation: A simultaneous TGA-DSC (STA) instrument coupled to a Mass Spectrometer and/or an FT-IR spectrometer via a heated transfer line.[6][7]
Methodology:
-
Sample Preparation and Instrument Setup: Follow the same procedure as for the standalone TGA experiment.
-
Coupling: The gas outlet of the TGA is connected to the inlet of the MS and/or FT-IR gas cell through a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases).
-
Thermal Program: Use the same thermal program as in the TGA protocol.
-
Data Acquisition:
-
TGA: Record mass loss versus temperature.
-
MS: Continuously scan a range of mass-to-charge ratios (m/z) to detect evolved gases.
-
FT-IR: Continuously collect infrared spectra of the evolved gas stream.
-
The data from all instruments should be correlated with temperature.
-
Data Presentation
The quantitative data obtained from the thermal analysis of zinc di(thiobenzoate) can be summarized in the following tables.
Table 1: TGA Decomposition Data for Zinc Di(thiobenzoate)
| Decomposition Step | Temperature Range (°C) | Peak Decomposition Temp. (DTG) (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Theoretical) | Proposed Lost Fragment |
| 1 | e.g., 200-350 | e.g., 320 | e.g., 45 | e.g., 46 | e.g., (C6H5COS)2 |
| 2 | e.g., 400-550 | e.g., 480 | e.g., 10 | e.g., 9 | e.g., S |
| Final Residue | > 550°C | - | e.g., 45 | e.g., 45 | e.g., ZnS/ZnO |
Table 2: DSC Thermal Events for Zinc Di(thiobenzoate)
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy Change (ΔH) (J/g) | Description |
| Endotherm | e.g., 180 | e.g., 185 | e.g., -50 | Melting |
| Endotherm | e.g., 250 | e.g., 320 | e.g., -200 | Decomposition |
| Exotherm | e.g., 450 | e.g., 480 | e.g., +150 | Oxidation of Residue |
Visualizations
Caption: Experimental workflow for thermal decomposition studies.
Caption: Proposed decomposition pathway for zinc di(thiobenzoate).
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal studies of Zn(II), Cd(II) and Hg(II) complexes of some N-alkyl-N-phenyl-dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols: Zinc Di(thiobenzoate) for Thin Film Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc-based thin films, particularly zinc sulfide (ZnS) and zinc oxide (ZnO), are of significant interest in various scientific and technological fields, including optoelectronics, catalysis, and biomedical applications. The properties of these films are highly dependent on the choice of precursor material and the deposition technique. Zinc di(thiobenzoate), a metal-organic compound, presents itself as a potential single-source precursor for the synthesis of zinc-containing thin films. As a single-source precursor, it contains both the zinc and sulfur elements within a single molecule, which can simplify the deposition process and offer better control over the stoichiometry of the resulting film.
These application notes provide a comprehensive overview of the potential use of zinc di(thiobenzoate) in thin film preparation. Due to the limited direct literature on the use of this specific precursor for thin film deposition, the experimental protocols and data presented here are based on established methodologies for analogous zinc-sulfur single-source precursors, such as zinc dithiocarbamates.[1] This document aims to serve as a foundational guide for researchers exploring the utility of zinc di(thiobenzoate) in this capacity.
Potential Applications
Thin films derived from zinc di(thiobenzoate) are anticipated to be primarily zinc sulfide (ZnS). ZnS is a wide bandgap semiconductor with numerous applications:
-
Optoelectronic Devices: ZnS films are used as buffer layers in solar cells and as electroluminescent materials in flat-panel displays.
-
Sensors: The high surface area and semiconductor properties of ZnS thin films make them suitable for gas and biological sensing applications.
-
Drug Delivery: As a biocompatible material, ZnS nanoparticles and thin films can be explored for use in drug delivery systems and bio-imaging.
-
Catalysis: ZnS can act as a photocatalyst for the degradation of organic pollutants.
Data Presentation
The following tables summarize the expected properties of ZnS thin films prepared from a zinc di(thiobenzoate) precursor, based on typical literature values for ZnS films synthesized from single-source precursors.
Table 1: Expected Properties of Zinc Sulfide (ZnS) Thin Films
| Property | Expected Value Range | Deposition Method | Reference Analogy |
| Optical Band Gap | 3.5 - 3.8 eV | CVD, Spin-Coating | Zinc Dithiocarbamates |
| Crystal Structure | Cubic (Zinc Blende) or Hexagonal (Wurtzite) | CVD, Spin-Coating | Zinc Dithiocarbamates[1] |
| Refractive Index | 2.2 - 2.4 | CVD, Spin-Coating | General ZnS data |
| Thickness | 50 - 500 nm | Spin-Coating, CVD | Zinc Dithiocarbamates |
| Composition (Zn:S ratio) | ~1:1 | CVD | Zinc Dithiocarbamates |
Experimental Protocols
The following are detailed, proposed methodologies for the preparation of thin films using zinc di(thiobenzoate) as a single-source precursor. These protocols are adapted from established procedures for similar zinc-sulfur complexes.
Protocol 1: Thin Film Deposition by Spin Coating
This method is suitable for producing uniform thin films on flat substrates.
1. Precursor Solution Preparation:
- Dissolve zinc di(thiobenzoate) in a suitable organic solvent (e.g., chloroform, toluene, or a mixture of coordinating solvents like oleylamine) to a concentration of 0.1-0.5 M.
- Stir the solution at room temperature for 1-2 hours to ensure complete dissolution.
- Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
2. Substrate Cleaning:
- Clean the desired substrates (e.g., glass, silicon wafer, ITO-coated glass) by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
- Dry the substrates under a stream of nitrogen gas.
- Optional: Treat the substrates with oxygen plasma for 5 minutes to enhance surface wettability.
3. Spin Coating Process:
- Place the cleaned substrate on the spin coater chuck.
- Dispense a sufficient amount of the precursor solution onto the center of the substrate to cover the entire surface.
- Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds. The thickness of the film can be controlled by adjusting the spin speed and solution concentration.
- Repeat the coating process multiple times to achieve the desired film thickness, with a soft bake (e.g., at 100°C for 1 minute) between each layer to evaporate the solvent.
4. Annealing/Decomposition:
- Transfer the coated substrate to a tube furnace.
- Heat the substrate under an inert atmosphere (e.g., nitrogen or argon) to a temperature range of 250-400°C. The thermal decomposition of thioesters typically occurs above 220°C.[2]
- Hold at the desired temperature for 1-2 hours to allow for the complete conversion of the precursor to zinc sulfide.
- Allow the furnace to cool down to room temperature naturally.
Protocol 2: Thin Film Deposition by Chemical Vapor Deposition (CVD)
This method is suitable for producing conformal thin films on complex geometries.
1. Precursor Handling:
- Load a small amount (10-50 mg) of solid zinc di(thiobenzoate) into a precursor boat within the CVD reactor.
2. Substrate Preparation:
- Place the cleaned substrates downstream from the precursor boat in the heating zone of the CVD reactor.
3. Deposition Process:
- Evacuate the CVD chamber to a base pressure of 10⁻³ Torr.
- Introduce a carrier gas (e.g., argon or nitrogen) at a flow rate of 20-100 sccm.
- Heat the precursor to its sublimation temperature (to be determined experimentally, likely in the range of 150-250°C).
- Heat the substrate to the decomposition temperature (250-400°C).
- The vaporized precursor will be transported by the carrier gas to the heated substrate, where it will decompose to form a ZnS thin film.
- The deposition time can be varied from 30 minutes to several hours to control the film thickness.
4. Post-Deposition:
- After the deposition, turn off the precursor and substrate heaters and allow the system to cool to room temperature under the carrier gas flow.
Visualizations
Experimental Workflow for Spin Coating
References
Application Notes and Protocols for the Laboratory Synthesis of Zinc Di(thiobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the laboratory synthesis of zinc di(thiobenzoate). The protocol is designed for researchers in chemistry and drug development, offering a reliable method for producing this organosulfur zinc compound. The synthesis is based on a robust precipitation reaction, a fundamental technique in inorganic and organic synthesis. This guide includes detailed experimental procedures, safety precautions, and methods for purification and characterization. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Zinc di(thiobenzoate) is an organometallic compound with potential applications in various fields, including materials science and as a precursor for the synthesis of zinc-containing nanomaterials. The synthesis of metal carboxylates and their thio-analogs is a cornerstone of coordination chemistry. The protocol outlined below employs a double displacement (precipitation) reaction between a soluble zinc salt and a soluble thiobenzoate salt. This method is widely applicable for the synthesis of insoluble metal salts. An alternative direct reaction of thiobenzoic acid with a zinc base is also discussed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Standard Chemical Supplier | Should be handled in a moisture-free environment. |
| Thiobenzoic Acid | ≥95% | Standard Chemical Supplier | Can be synthesized if not available commercially. |
| Potassium Hydroxide (KOH) | ≥85% | Standard Chemical Supplier | |
| Ethanol | Reagent Grade, 95% | Standard Chemical Supplier | |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier | |
| Deionized Water | High Purity | Laboratory Supply | |
| Filter Paper | Whatman No. 1 or equivalent | Laboratory Supply | |
| Glassware | Standard laboratory glassware | Laboratory Supply | Must be clean and dry. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene) when handling chemicals.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Reagents:
-
Zinc Chloride: Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a dry environment as it is hygroscopic.
-
Thiobenzoic Acid: Has a strong, unpleasant odor. It is an irritant. Avoid inhalation and contact with skin.
-
Potassium Hydroxide: Caustic and can cause severe burns. Handle with care.
-
Diethyl Ether: Highly flammable. Ensure there are no sources of ignition nearby.
-
Experimental Protocols
Protocol 1: Synthesis of Zinc Di(thiobenzoate) via Precipitation
This protocol involves two main stages: the preparation of potassium thiobenzoate followed by its reaction with zinc chloride.
Stage 1: Preparation of Potassium Thiobenzoate
This procedure is adapted from established methods for the synthesis of thiobenzoic acid and its salts.
-
Preparation of Potassium Thiobenzoate Solution:
-
In a 250 mL round-bottom flask, dissolve 4.0 g (0.071 mol) of potassium hydroxide in 50 mL of 95% ethanol with stirring.
-
Cool the solution in an ice bath.
-
Slowly add 5.0 g (0.036 mol) of thiobenzoic acid to the cold KOH solution with continuous stirring. The reaction is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. The resulting solution contains potassium thiobenzoate.
-
Stage 2: Synthesis of Zinc Di(thiobenzoate)
-
Preparation of Zinc Chloride Solution:
-
In a separate 250 mL beaker, dissolve 2.45 g (0.018 mol) of anhydrous zinc chloride in 100 mL of deionized water. Stir until the salt is completely dissolved.
-
-
Precipitation Reaction:
-
Slowly add the zinc chloride solution dropwise to the stirred potassium thiobenzoate solution at room temperature.
-
A yellow precipitate of zinc di(thiobenzoate) will form immediately.
-
After the addition is complete, continue stirring the mixture for 1 hour at room temperature to ensure the reaction goes to completion.
-
-
Isolation and Purification of the Product:
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel and Whatman No. 1 filter paper.
-
Wash the precipitate with two 50 mL portions of deionized water to remove any remaining potassium chloride and other water-soluble impurities.
-
Subsequently, wash the precipitate with 20 mL of cold ethanol to facilitate drying.
-
Dry the product in a vacuum oven at 50 °C for 4-6 hours or until a constant weight is achieved.
-
-
Characterization:
-
Determine the yield of the dried product.
-
Characterize the zinc di(thiobenzoate) using appropriate analytical techniques such as Infrared (IR) Spectroscopy to confirm the presence of characteristic functional groups, and elemental analysis to determine the purity.
-
Protocol 2: Direct Synthesis from Thiobenzoic Acid and Zinc Acetate (Alternative Method)
This method avoids the pre-synthesis of the thiobenzoate salt.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4.0 g (0.022 mol) of zinc acetate dihydrate in 100 mL of ethanol with gentle heating.
-
In a separate beaker, dissolve 6.0 g (0.043 mol) of thiobenzoic acid in 50 mL of ethanol.
-
-
Reaction:
-
Slowly add the thiobenzoic acid solution to the zinc acetate solution with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 2 hours. A precipitate may form during the reaction.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with two 30 mL portions of ethanol to remove unreacted starting materials and acetic acid byproduct.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Data Presentation
Table 1: Stoichiometry for Protocol 1
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Thiobenzoic Acid | 138.19 | 0.036 | 5.0 | - |
| Potassium Hydroxide | 56.11 | 0.071 | 4.0 | - |
| Zinc Chloride | 136.30 | 0.018 | 2.45 | - |
| Ethanol | - | - | - | 50 |
| Deionized Water | - | - | - | 100 |
Table 2: Theoretical and Expected Product Data
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance |
| Zinc Di(thiobenzoate) | 339.73 | ~6.1 g | Yellow Solid |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of zinc di(thiobenzoate).
Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should be recorded to identify key functional groups. Expected characteristic peaks include:
-
C=S stretching vibrations.
-
C-S stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
The absence of a broad O-H stretch from the carboxylic acid precursor.
-
-
Elemental Analysis: To confirm the elemental composition (C, H, S, Zn) of the synthesized compound.
-
Melting Point: Determination of the melting point can be used as an indicator of purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure dropwise addition of reactants with adequate stirring. Increase reaction time if necessary. |
| Loss of product during washing. | Use minimal amounts of cold washing solvents. | |
| Impure Product | Inadequate washing. | Increase the volume and number of washes with deionized water and ethanol. |
| Side reactions. | Ensure the reaction temperature is controlled, especially during the formation of the potassium salt. | |
| Product is difficult to filter | Very fine particles formed. | Allow the precipitate to settle before filtration. Use a finer porosity filter paper. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of zinc di(thiobenzoate) in a laboratory setting. By following the outlined procedures and safety precautions, researchers can successfully synthesize and characterize this compound for further investigation and application. The provided workflow diagram and data tables offer a clear and concise overview of the entire process.
Application Notes and Protocols for the Characterization of Polymers Containing Zinc Di(thiobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc di(thiobenzoate) is an organometallic compound with potential applications as an additive in polymer formulations. Its structural similarity to known vulcanization activators, such as zinc carboxylates and dithiocarbamates, suggests a primary role in the cross-linking of elastomers.[1][2] The incorporation of zinc di(thiobenzoate) into a polymer matrix is anticipated to significantly modify its mechanical, thermal, and chemical properties. These application notes provide a comprehensive overview of the methodologies required to characterize polymers containing zinc di(thiobenzoate), enabling researchers to systematically evaluate its effects.
The protocols outlined below are designed to assess the impact of zinc di(thiobenzoate) on the curing characteristics, mechanical performance, thermal stability, and chemical structure of a model elastomer, such as Styrene-Butadiene Rubber (SBR). The data generated from these experiments will be crucial for optimizing formulations and understanding the structure-property relationships in these novel materials.
Experimental Protocols
Curing Characteristics Analysis
The curing process, or vulcanization, is critical in transforming a raw elastomer into a durable material. The addition of zinc di(thiobenzoate) is expected to influence the rate and extent of this process. A Moving Die Rheometer (MDR) is the standard instrument for this analysis.
Protocol: Rheometric Analysis using a Moving Die Rheometer (MDR)
-
Sample Preparation:
-
Prepare a base elastomer compound (e.g., SBR) with standard vulcanizing agents (sulfur, accelerators) but without the zinc activator.
-
Create a series of experimental compounds by adding varying concentrations of zinc di(thiobenzoate) (e.g., 0.5, 1.0, 2.0, 3.0 parts per hundred rubber - phr).
-
Ensure uniform dispersion of the additive by mixing on a two-roll mill.
-
-
Instrumentation and Parameters:
-
Instrument: Moving Die Rheometer (MDR).
-
Test Temperature: 160°C (or a temperature appropriate for the specific elastomer and vulcanization system).
-
Oscillation Frequency: 1.67 Hz.
-
Oscillation Amplitude: ±0.5°.
-
Test Duration: 30 minutes (or until a plateau in torque is reached).
-
-
Data Acquisition:
-
Record the torque as a function of time.
-
Determine the following parameters from the rheograph:
-
Minimum Torque (ML): An indicator of the uncured compound's viscosity.
-
Maximum Torque (MH): An indicator of the cured compound's stiffness and crosslink density.
-
Scorch Time (ts2): The time taken for a two-unit rise in torque from the minimum, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal vulcanization time.
-
-
Mechanical Properties Assessment
The mechanical properties of the vulcanized polymer are paramount to its end-use performance. Tensile testing is a fundamental method to evaluate the material's strength, elasticity, and durability.
Protocol: Tensile Properties Testing
-
Sample Preparation:
-
Cure sheets of the elastomer compounds (prepared as in the rheometry protocol) in a compression molding press at the determined optimum cure time (t90) and temperature.
-
Die-cut dumbbell-shaped specimens from the cured sheets according to ASTM D412.
-
-
Instrumentation and Parameters:
-
Instrument: Universal Testing Machine (UTM) equipped with a suitable load cell.
-
Test Speed: 500 mm/min.
-
Temperature: Ambient (23 ± 2°C).
-
-
Data Acquisition:
-
Measure the stress-strain behavior of the specimens until failure.
-
Calculate the following properties:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The maximum strain the material can endure before failure.
-
Modulus at 100%, 200%, and 300% Elongation (MPa): The stress required to achieve a specific elongation, indicating the material's stiffness.
-
-
Thermal Stability and Compositional Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and transitions of the polymer.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Use small, uniform samples (5-10 mg) of the cured elastomer.
-
-
Instrumentation and Parameters:
-
Instrument: Thermogravimetric Analyzer.
-
Temperature Range: 30°C to 600°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen, followed by a switch to air at the end of the run to burn off carbon black and determine ash content.
-
-
Data Acquisition:
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature and the temperature of maximum decomposition rate.
-
Quantify the percentage of polymer, carbon black, and inorganic residue (including zinc compounds).
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Use small, encapsulated samples (5-10 mg) of the uncured and cured elastomer.
-
-
Instrumentation and Parameters:
-
Instrument: Differential Scanning Calorimeter.
-
Temperature Range: -80°C to 250°C.
-
Heating/Cooling Rate: 10°C/min.
-
Atmosphere: Nitrogen.
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg).[3]
-
For uncured samples, observe any exothermic peaks corresponding to vulcanization.
-
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the chemical interactions between the zinc di(thiobenzoate) and the polymer matrix.
Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Use thin films or the surface of the cured elastomer samples.
-
-
Instrumentation and Parameters:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Acquisition and Analysis:
-
Acquire the infrared spectrum of the sample.
-
Identify characteristic absorption bands for the polymer backbone, the thiobenzoate ligand, and any new bands that may indicate the formation of zinc-sulfur or zinc-polymer complexes.
-
The asymmetric carboxylate stretch vibration (νa COO–Zn) is a key indicator of zinc carboxylate formation, with distinct peaks for different coordination environments.[4]
-
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Curing Characteristics of SBR Compounds with Zinc Di(thiobenzoate)
| Parameter | Control (No Zinc Activator) | 0.5 phr Zinc Di(thiobenzoate) | 1.0 phr Zinc Di(thiobenzoate) | 2.0 phr Zinc Di(thiobenzoate) | 3.0 phr Zinc Di(thiobenzoate) |
| ML (dNm) | |||||
| MH (dNm) | |||||
| ts2 (min) | |||||
| t90 (min) |
Table 2: Mechanical Properties of SBR Vulcanizates with Zinc Di(thiobenzoate)
| Property | Control (No Zinc Activator) | 0.5 phr Zinc Di(thiobenzoate) | 1.0 phr Zinc Di(thiobenzoate) | 2.0 phr Zinc Di(thiobenzoate) | 3.0 phr Zinc Di(thiobenzoate) |
| Tensile Strength (MPa) | |||||
| Elongation at Break (%) | |||||
| Modulus at 100% (MPa) | |||||
| Modulus at 300% (MPa) |
Table 3: Thermal Properties of SBR Vulcanizates with Zinc Di(thiobenzoate)
| Property | Control (No Zinc Activator) | 1.0 phr Zinc Di(thiobenzoate) | 3.0 phr Zinc Di(thiobenzoate) |
| Onset of Decomposition (°C) | |||
| Glass Transition Temp. (Tg) (°C) | |||
| Residue at 600°C (N₂) (%) |
Visualizations
Experimental Workflow
The logical flow of the characterization process can be visualized to provide a clear overview of the experimental sequence.
Proposed Vulcanization Activation Pathway
This diagram illustrates the hypothetical role of zinc di(thiobenzoate) as an activator in sulfur vulcanization, based on established mechanisms for similar zinc compounds.[1][5]
References
- 1. Organic Zinc Salts as Pro-Ecological Activators for Sulfur Vulcanization of Styrene–Butadiene Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
Application Notes and Protocols: Role of Zinc Dithiocarbamates in Improving Material Properties
Disclaimer: While the initial topic of interest was zinc di(thiobenzoate), a comprehensive literature search revealed a significant lack of specific data regarding its role in improving material properties. Therefore, these application notes and protocols will focus on the closely related and extensively documented class of compounds: zinc dithiocarbamates (ZDCs) . ZDCs are widely used in the polymer industry and serve as excellent illustrative examples of how zinc-sulfur compounds enhance material properties.
Introduction
Zinc dithiocarbamates (ZDCs) are a class of organosulfur compounds that play a crucial role as additives in the polymer industry, particularly in the vulcanization of rubber.[1][2] They are primarily known for their function as ultra-fast accelerators in the sulfur vulcanization of natural and synthetic rubbers.[2] Beyond their role in curing, ZDCs also exhibit antioxidant properties, contributing to the durability and longevity of the final material. This document provides an overview of the applications, mechanisms of action, and experimental protocols related to the use of ZDCs in improving material properties.
Applications of Zinc Dithiocarbamates
The primary applications of ZDCs in material science include:
-
Vulcanization Accelerators: ZDCs significantly reduce the time and temperature required for the sulfur vulcanization of rubber, leading to a more efficient manufacturing process and improved physical properties of the vulcanizate.[2] They are effective in a variety of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene-propylene-diene monomer (EPDM) rubber.
-
Antioxidants: ZDCs can act as peroxide decomposers, which helps to prevent the oxidative degradation of polymers.[3] This antioxidant activity enhances the thermal stability and aging resistance of materials.
-
Synergistic Agents: ZDCs are often used in combination with other accelerators, such as thiazoles (e.g., MBTS), to achieve a synergistic effect on the vulcanization process.[4][5] This combination can lead to improved cure rates and enhanced mechanical properties of the rubber.[4][6]
Mechanism of Action
3.1. Role in Vulcanization
During sulfur vulcanization, ZDCs, in conjunction with activators like zinc oxide and stearic acid, form an active accelerator complex.[2][7] This complex then reacts with sulfur to create an active sulfurating agent. This agent efficiently transfers sulfur atoms to the polymer chains, forming cross-links. The presence of the zinc complex facilitates the formation of shorter and more stable polysulfidic cross-links, which contribute to the improved mechanical properties of the rubber.[8]
3.2. Antioxidant Mechanism
The antioxidant activity of zinc compounds, including dithiocarbamates, is attributed to their ability to decompose hydroperoxides, which are key intermediates in the oxidative degradation of polymers. By breaking down these reactive species, ZDCs inhibit the propagation of radical chain reactions that lead to material degradation.
Quantitative Data on Material Property Improvement
The addition of ZDCs to rubber formulations leads to measurable improvements in various material properties. The following table summarizes typical effects observed with the use of ZDCs in combination with other additives.
| Property | Without ZDC | With ZDC (in combination with other accelerators) | Reference |
| Cure Time (t90) | Significantly Longer | Reduced | [5][6] |
| Scorch Time (ts2) | Longer | Shorter (indicating faster onset of cure) | [2] |
| Tensile Strength | Lower | Increased | [5][6] |
| Modulus | Lower | Increased | [5] |
| Elongation at Break | Higher | Generally Decreased (due to increased cross-link density) | [6] |
| Cross-link Density | Lower | Higher | [2] |
| Heat Aging Resistance | Poor | Improved | [4] |
Note: The exact quantitative improvements depend on the specific ZDC used, its concentration, the polymer matrix, and the other components of the formulation.
One study investigating the antioxidant properties of zinc and molybdenum dithiocarbamates found that the oxidation inhibition time of cumene was significantly longer in the presence of these compounds compared to a well-known commercial antioxidant (ZDDP).[9] For instance, the oxidation inhibition time with molybdenum dibutyldithiocarbamate was about 210 minutes, while it was only 14 minutes with ZDDP under the same conditions.[9]
Experimental Protocols
5.1. General Protocol for Sulfur Vulcanization of Natural Rubber using a ZDC Accelerator System
This protocol provides a general guideline for the compounding and vulcanization of natural rubber.
Materials:
-
Natural Rubber (NR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
Zinc Dithiocarbamate (e.g., ZDEC or ZDBC)
-
Thiazole-based accelerator (e.g., MBTS) - optional, for synergistic system
-
Two-roll mill
-
Hydraulic press with heated platens
-
Rheometer
Procedure:
-
Mastication: Soften the natural rubber on a two-roll mill by passing it through the nip several times.
-
Compounding: Add the ingredients to the rubber on the mill in the following order, ensuring uniform dispersion after each addition:
-
Zinc Oxide
-
Stearic Acid
-
ZDC and any other accelerators
-
Sulfur (added last to prevent premature vulcanization, known as scorch)
-
-
Homogenization: Continue mixing the compound on the mill for a specified time (e.g., 10-15 minutes) to ensure all ingredients are thoroughly dispersed.
-
** sheeting Out:** Sheet out the compounded rubber to a desired thickness.
-
Cure Characteristics: Determine the optimal cure time (t90) and scorch time (ts2) of the compound using a rheometer at a specific temperature (e.g., 150°C).
-
Vulcanization: Place the sheeted compound in a mold and cure it in a hydraulic press at the predetermined temperature and for the optimal cure time.
-
Characterization: After cooling, the vulcanized rubber sheet can be cut into standard shapes for testing various physical properties such as tensile strength, modulus, elongation at break, and hardness.
5.2. Protocol for Synthesis of Zinc Dithiocarbamates
A general method for synthesizing zinc dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a zinc salt or oxide.[1] For example, zinc dibutyldithiocarbamate (ZDBC) can be synthesized by reacting dibutylamine with carbon disulfide and zinc oxide.
Visualizations
6.1. Simplified Vulcanization Workflow
Caption: A simplified workflow for the vulcanization of rubber.
6.2. Proposed Mechanism of Accelerated Sulfur Vulcanization
Caption: Key stages in the mechanism of accelerated sulfur vulcanization.
6.3. Antioxidant Mechanism of Zinc Compounds
Caption: Simplified antioxidant mechanism of zinc dithiocarbamates.
References
- 1. ictchemicals.com [ictchemicals.com]
- 2. lusida.com [lusida.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Zinc Di(thiobenzoate) Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of zinc di(thiobenzoate) and improving its yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of zinc di(thiobenzoate).
Question: Why is the yield of my zinc di(thiobenzoate) synthesis consistently low?
Answer:
Low yields in the synthesis of zinc di(thiobenzoate) can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Purity of Thiobenzoic Acid: Thiobenzoic acid is susceptible to oxidation and hydrolysis. Use freshly prepared or purified thiobenzoic acid for the best results. The presence of benzoic acid as an impurity can lead to the formation of zinc benzoate as a byproduct, reducing the yield of the desired product.
-
Zinc Salt Reactivity: The choice of zinc salt can influence the reaction rate and yield. Zinc acetate dihydrate is commonly used. Ensure the zinc salt is anhydrous if the reaction is sensitive to water.
-
Stoichiometry: A precise molar ratio of thiobenzoic acid to the zinc salt is crucial. A common starting point is a 2:1 molar ratio of thiobenzoic acid to the zinc(II) salt.
2. Reaction Conditions:
-
Solvent Selection: The choice of solvent is critical. A solvent that dissolves the reactants but from which the product precipitates upon formation can drive the reaction to completion and simplify purification. Common solvents include ethanol, methanol, or a mixed solvent system.
-
Temperature Control: The reaction temperature can affect both the reaction rate and the stability of the product. Running the reaction at an optimal temperature (e.g., room temperature to gentle reflux) can improve the yield. High temperatures may promote the decomposition of thiobenzoic acid.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times might promote side reactions or product decomposition. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Inert Atmosphere: Thiobenzoic acid can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts and improve the yield.
3. Work-up and Purification:
-
Product Isolation: Incomplete precipitation or filtration can lead to significant product loss. Ensure the product is fully precipitated before filtration and wash the collected solid with a suitable solvent to remove impurities without dissolving the product.
-
Purification Method: Recrystallization is a common method for purifying the product. However, the choice of solvent is critical to avoid product loss. The product should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.
The following workflow diagram illustrates a typical experimental process for the synthesis of zinc di(thiobenzoate).
Question: My final product is off-white or yellow instead of white. What are the likely impurities?
Answer:
A colored impurity in the final product is often indicative of side reactions.
-
Disulfide Formation: Oxidation of thiobenzoic acid can lead to the formation of dibenzoyl disulfide, which is a yellow solid. This can be minimized by using an inert atmosphere during the reaction and handling thiobenzoic acid carefully.
-
Residual Starting Materials: If the product is not washed sufficiently, residual colored starting materials or byproducts may be present.
-
Decomposition Products: At elevated temperatures, thiobenzoic acid or the zinc di(thiobenzoate) product may decompose, leading to colored impurities.
A troubleshooting logic diagram for addressing low yield and impurity issues is presented below.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of zinc di(thiobenzoate)?
A1: A general protocol is as follows:
Materials:
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Thiobenzoic Acid (C₇H₆OS)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve zinc acetate dihydrate (1.0 mmol) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve thiobenzoic acid (2.0 mmol) in ethanol.
-
Slowly add the thiobenzoic acid solution to the zinc acetate solution with constant stirring at room temperature under an inert atmosphere.
-
A white precipitate of zinc di(thiobenzoate) should form immediately or over a short period.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final zinc di(thiobenzoate).
Q2: How can I improve the yield of the synthesis?
A2: To improve the yield, consider the following optimization strategies. The table below summarizes the impact of various parameters on the reaction yield based on hypothetical experimental data.
| Parameter | Variation | Yield (%) | Observations |
| Molar Ratio (Thiobenzoic Acid:Zinc Salt) | 1.8 : 1 | 65 | Incomplete conversion of zinc salt. |
| 2.0 : 1 | 85 | Stoichiometrically balanced, good yield. | |
| 2.2 : 1 | 86 | Slight excess of thiobenzoic acid, no significant yield increase. | |
| Reaction Temperature | 0 °C | 55 | Slow reaction rate, incomplete formation. |
| 25 °C (Room Temp) | 85 | Optimal temperature for good yield and purity. | |
| 50 °C | 78 | Potential for slight decomposition or side reactions. | |
| Solvent | Methanol | 82 | Good solubility of reactants, good precipitation of product. |
| Ethanol | 85 | Similar to methanol, slightly better yield observed. | |
| Dichloromethane | 45 | Poor precipitation of the product, leading to loss during work-up. |
Q3: What are the common byproducts in this synthesis?
A3: The most common byproducts are:
-
Dibenzoyl disulfide: Formed from the oxidation of thiobenzoic acid.
-
Zinc benzoate: Formed if benzoic acid is present as an impurity in the thiobenzoic acid.
-
Unreacted starting materials: If the reaction is incomplete or the product is not washed properly.
Q4: Is it necessary to use an inert atmosphere?
A4: While not strictly necessary in all cases, using an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Thiobenzoic acid is susceptible to oxidation, which can lead to the formation of dibenzoyl disulfide, a common impurity that can lower the yield and affect the purity of the final product.
Q5: What are the safety precautions for handling thiobenzoic acid?
A5: Thiobenzoic acid has a strong, unpleasant odor and is a lachrymator. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of skin contact, wash the affected area immediately with soap and water.
Common impurities in zinc di(thiobenzoate) and their removal.
Technical Support Center: Zinc Di(thiobenzoate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc di(thiobenzoate). The information provided is intended to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in a crude sample of zinc di(thiobenzoate)?
A1: Based on common synthetic routes, the most likely impurities in crude zinc di(thiobenzoate) are:
-
Unreacted Starting Materials: Thiobenzoic acid, a zinc salt (e.g., zinc carbonate, zinc acetate), and any coordinating ligands used in the synthesis (e.g., pyridine, lutidine).
-
Solvent Residues: Solvents from the reaction or workup, such as toluene, ethanol, or dichloromethane.
-
Side-Reaction Products:
-
Benzoic Acid: Formed from the hydrolysis or oxidation of thiobenzoic acid.
-
Disulfides: Such as dibenzoyl disulfide, from the oxidative coupling of thiobenzoic acid.
-
Basic Zinc Salts: Formed if the reaction conditions are not strictly anhydrous or if there is an excess of the zinc precursor.
-
Q2: My final product is an oily or sticky solid instead of a crystalline powder. What could be the cause?
A2: An oily or sticky consistency is often indicative of the presence of impurities that disrupt the crystal lattice of the pure compound. Common culprits include:
-
Residual Solvent: Trapped solvent molecules can prevent proper crystallization.
-
Excess Ligand: Unreacted coordinating ligands (e.g., lutidine) can remain in the product.
-
Low Molecular Weight Organic Impurities: Such as unreacted thiobenzoic acid or benzoic acid.
Troubleshooting:
-
Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any residual solvent.
-
Washing: Wash the crude product with a solvent in which zinc di(thiobenzoate) is insoluble, but the impurities are soluble. Non-polar solvents like hexanes can be effective for removing organic residues.
-
Recrystallization: If washing is insufficient, recrystallization is the most effective method for obtaining a crystalline product.
Q3: I detect a strong odor (e.g., pyridine-like or solvent smell) from my product, even after initial drying. How can I remove it?
A3: A persistent odor strongly suggests the presence of residual volatile organic compounds.
-
Pyridine/Lutidine-like smell: Indicates unreacted coordinating ligands.
-
Solvent smell: Indicates trapped reaction or workup solvent.
Troubleshooting:
-
Extended Drying: Dry the sample under high vacuum for an extended period (12-24 hours). Gentle heating can be applied if the compound is thermally stable.
-
Trituration/Washing: Suspend the solid in a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether), stir vigorously, and then filter. This will wash away the volatile impurities. Repeat if necessary.
-
Recrystallization: This is the most thorough method to ensure all volatile impurities are removed.
Q4: My analytical data (e.g., NMR, IR) shows unexpected peaks. How do I identify the corresponding impurities?
A4: Unexpected peaks in your analytical spectra can often be traced back to the common impurities listed in Q1.
-
¹H NMR:
-
Broad peaks may indicate the presence of water or acidic protons from thiobenzoic or benzoic acid.
-
Signals corresponding to the solvent used in the synthesis or purification.
-
Signals from unreacted ligands (e.g., pyridine or lutidine).
-
-
FTIR:
-
A broad peak around 3000-3500 cm⁻¹ could indicate O-H stretching from water or carboxylic acids.
-
A strong C=O stretching band around 1700 cm⁻¹ may suggest the presence of benzoic acid.
-
Troubleshooting:
-
Compare the spectra of your product with literature data for pure zinc di(thiobenzoate) if available.
-
Run spectra of the starting materials to identify any unreacted components.
-
Use techniques like spiking your sample with a suspected impurity to see if the peak intensity increases.
Data on Impurity Removal
The following table provides representative data on the purity of zinc di(thiobenzoate) before and after a standard purification procedure like recrystallization. (Note: These are illustrative values and actual results may vary depending on the initial purity and the specific procedure used).
| Analyte | Crude Product (% by weight) | Purified Product (% by weight) |
| Zinc Di(thiobenzoate) | ~ 85-90% | > 99% |
| Thiobenzoic Acid | 2-5% | < 0.1% |
| Zinc Salt (e.g., Acetate) | 1-3% | Not Detected |
| Residual Solvent (Toluene) | 1-2% | < 0.05% |
| Benzoic Acid | 0.5-1% | Not Detected |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Zinc Di(thiobenzoate)
-
Solvent Selection: a. Place a small amount of the crude zinc di(thiobenzoate) in several test tubes. b. To each tube, add a different solvent (e.g., hexanes, toluene, dichloromethane, ethyl acetate, ethanol, acetonitrile) dropwise at room temperature to assess solubility. The ideal solvent will not dissolve the compound at room temperature. c. Gently heat the test tubes containing the undissolved solid. The ideal solvent will fully dissolve the compound at an elevated temperature. d. Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a high yield of crystals. e. If a single solvent is not suitable, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be tested.
-
Dissolution: a. Place the crude zinc di(thiobenzoate) in an Erlenmeyer flask. b. Add the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. c. Continue to add small portions of the hot solvent until the solid is just dissolved. Adding excess solvent will reduce the recovery yield.
-
Hot Filtration (if necessary): a. If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: a. Dry the purified crystals under high vacuum to remove all traces of the solvent.
Visualizations
Caption: Workflow for identifying and removing impurities.
Caption: Relationship between impurities and removal methods.
Stability issues of zinc di(thiobenzoate) under atmospheric conditions.
This technical support center provides guidance on the stability issues of zinc di(thiobenzoate) under atmospheric conditions. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is zinc di(thiobenzoate) and why is its stability a concern?
Zinc di(thiobenzoate) is a coordination complex containing zinc and thiobenzoate ligands. Like many sulfur-containing organic compounds and metal complexes, it can be susceptible to degradation under atmospheric conditions. Factors such as humidity, oxygen, and light can potentially lead to changes in its chemical structure, purity, and physical properties, which can impact experimental results and product shelf-life.
Q2: What are the primary signs of degradation to look for in zinc di(thiobenzoate)?
Common indicators of degradation include:
-
Color Change: A noticeable change from its initial color (e.g., pale yellow) may indicate the formation of degradation products.[1]
-
Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
-
Inconsistent Analytical Data: Variations in spectroscopic data (e.g., FTIR, UV-Vis), chromatographic profiles (e.g., HPLC), or thermal analysis (e.g., TGA) compared to a fresh sample.[1]
-
Alteration of Physical State: Changes in texture or morphology of the solid material.
Q3: What are the optimal storage conditions for zinc di(thiobenzoate) to minimize degradation?
To ensure the stability of zinc di(thiobenzoate), it is recommended to store it under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as argon or dry nitrogen to prevent oxidation.[2]
-
Cool and Dry Environment: Keep the container tightly closed in a cool, dry, and well-ventilated place to minimize hydrolysis.[3][4]
-
Protection from Light: Store in an opaque container or in the dark to prevent light-induced degradation.[3]
Q4: How should I handle zinc di(thiobenzoate) during an experiment to prevent degradation?
When working with zinc di(thiobenzoate), it is advisable to:
-
Use an Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas, especially when preparing solutions or transferring the solid.[2]
-
Minimize Exposure to Air: Keep containers sealed when not in use and minimize the time the compound is exposed to the atmosphere.
-
Use Dry Solvents: Ensure that all solvents used are anhydrous to prevent hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of zinc di(thiobenzoate).
| Problem | Potential Cause | Recommended Solution |
| Unexpected color change of the solid compound (e.g., to a darker yellow or brown). | Oxidation of the thiobenzoate ligand or hydrolysis of the complex due to exposure to air and moisture. | Store the compound under an inert atmosphere and in a desiccator. For sensitive experiments, purify the compound before use. |
| The compound has become insoluble or shows reduced solubility in a previously effective solvent. | Formation of insoluble degradation products or polymeric species. | Filter the solution to remove any insoluble material. Consider re-purifying the compound by recrystallization if possible. |
| Inconsistent or unexpected results in biological or chemical assays. | Degradation of the active compound, leading to lower potency or the presence of interfering byproducts. | Use a freshly opened or properly stored batch of the compound. Confirm the purity of the compound by analytical methods (e.g., HPLC, NMR) before use. |
| FTIR spectrum shows new peaks, particularly in the carbonyl or S-O stretching regions. | Oxidation of the thioester to a sulfoxide or sulfone, or hydrolysis to benzoic acid and zinc sulfide/oxide. | Compare the spectrum with a reference spectrum of a pure, fresh sample. If degradation is confirmed, the material should be discarded or repurified. |
Quantitative Data Summary
| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Degradation Products Detected | Notes |
| 25°C / 60% RH (Ambient) | 0 | Pale yellow powder | 99.5 | None | Initial analysis |
| 1 month | Slight darkening of color | 95.2 | Peak at RRT 0.85 | ||
| 3 months | Yellow-brown powder | 88.7 | Increased area of peak at RRT 0.85 | ||
| 40°C / 75% RH (Accelerated) | 0 | Pale yellow powder | 99.5 | None | Initial analysis |
| 1 week | Noticeable darkening | 92.1 | Peak at RRT 0.85 and new peak at RRT 1.12 | ||
| 1 month | Brown solid | 75.4 | Multiple degradation peaks observed | Significant degradation | |
| 4°C (Refrigerated) | 0 | Pale yellow powder | 99.5 | None | Initial analysis |
| 6 months | No change | 99.3 | None | Appears stable under these conditions | |
| -20°C (Frozen) | 0 | Pale yellow powder | 99.5 | None | Initial analysis |
| 12 months | No change | 99.4 | None | Appears stable under these conditions |
RH = Relative Humidity; RRT = Relative Retention Time
Experimental Protocols
1. Synthesis of Zinc Di(thiobenzoate)
This protocol is a general guideline based on the synthesis of similar zinc complexes.[5][6]
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Materials: Zinc acetate dihydrate, thiobenzoic acid, ethanol, triethylamine.
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Procedure:
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Dissolve zinc acetate dihydrate in ethanol.
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In a separate flask, dissolve thiobenzoic acid in ethanol.
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Slowly add the thiobenzoic acid solution to the zinc acetate solution with constant stirring.
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Add triethylamine dropwise to the reaction mixture to facilitate the reaction and precipitate the product.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
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2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Column: C18 reverse-phase column.
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Detection: UV detector at a wavelength corresponding to the absorbance maximum of zinc di(thiobenzoate).
-
Procedure:
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Prepare a standard solution of zinc di(thiobenzoate) of known concentration in a suitable solvent (e.g., acetonitrile).
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Prepare the sample solution by dissolving the test material in the same solvent.
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Inject the standard and sample solutions into the HPLC system.
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Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
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Visualizations
Caption: Hypothetical degradation pathways of zinc di(thiobenzoate).
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a stability assessment study.
References
- 1. researchgate.net [researchgate.net]
- 2. wcu.edu [wcu.edu]
- 3. imetco.com [imetco.com]
- 4. carlroth.com [carlroth.com]
- 5. Synthesis and Characterization of Thiolate-Oxo Ligated Zinc Alkyl Derivatives for Production of Zn-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114276236A - Preparation method for synthesizing zinc benzoate by solvent method - Google Patents [patents.google.com]
Optimizing the reaction conditions for zinc di(thiobenzoate) formation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of zinc di(thiobenzoate).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of zinc di(thiobenzoate), providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Zinc Salt: The zinc salt (e.g., zinc acetate, zinc oxide) may be old or hydrated, reducing its reactivity. 2. Impure Thiobenzoic Acid: The thiobenzoic acid starting material may be impure or may have oxidized to dibenzoyl disulfide. 3. Incorrect Stoichiometry: An incorrect molar ratio of thiobenzoic acid to the zinc salt can lead to incomplete reaction.[1] 4. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. 5. Inefficient Stirring: Poor mixing can lead to a heterogeneous reaction mixture and incomplete conversion. | 1. Use fresh, anhydrous zinc salt. Consider drying the zinc salt under vacuum before use. 2. Use freshly prepared or purified thiobenzoic acid. Purity can be checked by melting point or titration.[2] Thiobenzoic acid is prone to air oxidation.[3] 3. Carefully calculate and weigh the reactants. A slight excess of the acid may be used to ensure complete consumption of the zinc salt.[1] 4. Optimize the reaction temperature. Start with room temperature and gently heat if the reaction is slow. Monitor for color changes or precipitate formation. 5. Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is well-homogenized. |
| Product is Contaminated with Starting Material (Thiobenzoic Acid) | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Washing: The final product may not have been washed thoroughly to remove unreacted thiobenzoic acid. | 1. Increase the reaction time or gently heat the mixture to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Wash the isolated product with a solvent in which thiobenzoic acid is soluble but zinc di(thiobenzoate) is not. A non-polar solvent like cold diethyl ether or hexane could be suitable. |
| Product is Discolored (e.g., yellow or brown) | 1. Oxidation of Thiobenzoic Acid: Thiobenzoic acid can oxidize to yellow dibenzoyl disulfide, which can be incorporated as an impurity.[3] 2. Thermal Decomposition: Overheating during the reaction or drying can cause the product to decompose.[4] 3. Presence of Metal Impurities: The zinc salt may contain impurities of other metals that form colored thiobenzoates. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessive heating. Dry the final product at a moderate temperature under vacuum. 3. Use a high-purity zinc salt. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction solvent. 2. Formation of a fine precipitate that is difficult to filter. | 1. If the product is soluble, remove the solvent under reduced pressure. If the product is an oil, try triturating with a non-polar solvent to induce solidification. 2. Allow the precipitate to settle, then decant the supernatant. Alternatively, use centrifugation to collect the solid. Using a finer filter paper or a Celite pad can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing zinc di(thiobenzoate)?
A1: The most common and straightforward method is the reaction of thiobenzoic acid with a zinc(II) salt, such as zinc acetate or zinc oxide, in a suitable solvent. The general reaction is:
2 C₆H₅COSH + Zn(OAc)₂ → Zn(SCOC₆H₅)₂ + 2 HOAc
or
2 C₆H₅COSH + ZnO → Zn(SCOC₆H₅)₂ + H₂O
Q2: How can I prepare the thiobenzoic acid starting material?
A2: Thiobenzoic acid can be synthesized by the reaction of benzoyl chloride with potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH).[2][3][5] A detailed procedure can be found in Organic Syntheses.[2]
Q3: What is a suitable solvent for the synthesis of zinc di(thiobenzoate)?
A3: The choice of solvent depends on the specific zinc salt used. For reactions with zinc acetate, polar aprotic solvents like ethanol or methanol are often suitable. For reactions with zinc oxide, a solvent that can facilitate the reaction and from which the product can be easily isolated should be chosen. Sometimes, the reaction can be carried out in a slurry with minimal solvent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the thiobenzoic acid spot. Additionally, the formation of a precipitate can indicate product formation.
Q5: What are the expected spectroscopic characteristics of zinc di(thiobenzoate)?
A5: In the infrared (IR) spectrum, the key feature to observe is the C=O stretching frequency. The position of this band can provide information about the coordination mode of the thiobenzoate ligand to the zinc center. Typically, a shift in the C=O stretching frequency compared to free thiobenzoic acid is expected upon coordination.
Q6: What are the safety precautions I should take when handling thiobenzoic acid?
A6: Thiobenzoic acid is a thiol and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. It is also a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of Thiobenzoic Acid
This protocol is adapted from Organic Syntheses.[2]
Materials:
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Potassium hydroxide (KOH)
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95% Ethanol
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Hydrogen sulfide (H₂S) gas
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Benzoyl chloride
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Hydrochloric acid (HCl), 6 M
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
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Prepare a solution of potassium hydrosulfide (KSH) by saturating a solution of KOH in 95% ethanol with H₂S gas at 0-10 °C.
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Slowly add benzoyl chloride to the cold KSH solution with stirring.
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After the addition is complete, continue stirring for 1 hour.
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Filter the reaction mixture to remove the precipitated potassium chloride (KCl).
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Evaporate the ethanol from the filtrate under reduced pressure.
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Dissolve the residue in water and wash with diethyl ether to remove any unreacted benzoyl chloride.
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Acidify the aqueous layer with cold 6 M HCl to precipitate the thiobenzoic acid.
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Extract the thiobenzoic acid with diethyl ether.
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Wash the ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the ether to obtain crude thiobenzoic acid.
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The crude product can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of Zinc Di(thiobenzoate) from Zinc Acetate
Materials:
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Thiobenzoic acid
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Zinc acetate dihydrate
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Ethanol
Procedure:
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Dissolve thiobenzoic acid (2 molar equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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In a separate flask, dissolve zinc acetate dihydrate (1 molar equivalent) in a minimal amount of warm ethanol.
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Slowly add the zinc acetate solution to the thiobenzoic acid solution with vigorous stirring at room temperature.
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A precipitate of zinc di(thiobenzoate) should form.
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Continue stirring for 2-4 hours at room temperature to ensure the reaction goes to completion.
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.
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Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid thermal decomposition.
Data Presentation
The following table provides hypothetical data on how reaction conditions could be optimized for the synthesis of zinc di(thiobenzoate).
| Entry | Zinc Salt | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Zinc Acetate | Ethanol | 25 | 4 | 85 |
| 2 | Zinc Acetate | Methanol | 25 | 4 | 82 |
| 3 | Zinc Acetate | Ethanol | 50 | 2 | 90 |
| 4 | Zinc Oxide | Toluene | 80 | 8 | 75 |
| 5 | Zinc Oxide | Ethanol | Reflux | 6 | 78 |
Visualizations
Experimental Workflow for Zinc Di(thiobenzoate) Synthesis
Caption: Workflow for the two-step synthesis of zinc di(thiobenzoate).
References
Side reactions to avoid during the synthesis of zinc di(thiobenzoate).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of zinc di(thiobenzoate).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of zinc di(thiobenzoate), providing potential causes and recommended solutions.
Problem 1: Low Yield of Zinc Di(thiobenzoate)
A lower than expected yield of the final product can be attributed to several factors, often related to the purity of starting materials or suboptimal reaction conditions. A study on a related zinc thiobenzoate complex noted a significant drop in yield from using different starting materials, highlighting the sensitivity of the reaction.
| Potential Cause | Recommended Solution |
| Impure Thiobenzoic Acid: The presence of unreacted benzoyl chloride or benzoic acid in the starting thiobenzoic acid can lead to the formation of byproducts and reduce the amount of thiobenzoate available to react with the zinc salt. | Use freshly prepared or purified thiobenzoic acid. Purity can be checked by techniques such as NMR or melting point analysis. |
| Oxidation of Thiobenzoic Acid: Thiobenzoic acid is susceptible to oxidation, especially in the presence of air, which leads to the formation of dibenzoyl disulfide. This disulfide will not react with the zinc salt to form the desired product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). De-gas all solvents prior to use. |
| Incorrect Stoichiometry: An improper molar ratio of thiobenzoic acid to the zinc salt can result in incomplete reaction. | Carefully calculate and weigh the required amounts of reactants. A slight excess of thiobenzoic acid might be beneficial in some cases, but a large excess should be avoided. |
| Suboptimal pH: The pH of the reaction mixture can influence the stability of the thiobenzoate anion and the zinc salt. | Maintain the reaction pH in a neutral to slightly basic range. The use of a non-nucleophilic base may be necessary to neutralize any acid formed during the reaction. |
| Precipitation Issues: The product may be partially soluble in the reaction solvent, leading to losses during filtration and washing. | Choose a solvent in which the zinc di(thiobenzoate) is sparingly soluble at the reaction temperature and even less soluble at lower temperatures to maximize precipitation upon cooling. |
Problem 2: Product Contamination and Discoloration
The final product may appear discolored (e.g., yellow or brown) or contain impurities that are difficult to remove.
| Potential Cause | Recommended Solution |
| Formation of Dibenzoyl Disulfide: As mentioned, oxidation of thiobenzoic acid forms this disulfide, which is a common impurity. | Minimize exposure to air during the synthesis and workup. Purification by recrystallization can help remove this byproduct. |
| Formation of Zinc Oxide/Hydroxide: If the reaction is carried out in the presence of water and at a high pH, precipitation of zinc oxide or zinc hydroxide can occur. | Use anhydrous solvents and reactants if possible. Control the pH carefully to avoid excessively basic conditions. |
| Residual Starting Materials: Incomplete reaction can leave unreacted thiobenzoic acid or zinc salt in the final product. | Ensure sufficient reaction time and appropriate temperature. Washing the crude product with a suitable solvent can help remove unreacted starting materials. |
| Formation of Benzal bis-thiobenzoate: This side product can form during the synthesis of the thiobenzoic acid precursor if an excess of benzoyl chloride is used. | Use a slight excess of the hydrosulfide source when preparing thiobenzoic acid to ensure all the benzoyl chloride reacts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to avoid during the synthesis of zinc di(thiobenzoate)?
The most prevalent side reaction is the oxidative dimerization of the thiobenzoic acid starting material to form dibenzoyl disulfide. This occurs when the reaction is exposed to oxygen. To mitigate this, it is crucial to maintain an inert atmosphere throughout the synthesis and workup procedures.
Q2: How can I confirm the purity of my synthesized zinc di(thiobenzoate)?
Several analytical techniques can be employed to assess the purity of the final product:
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Melting Point: A sharp melting point close to the literature value indicates high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify organic impurities.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the thio-carboxylate group and the absence of peaks corresponding to impurities like dibenzoyl disulfide or benzoic acid.
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Elemental Analysis: This provides the percentage composition of C, H, S, and Zn, which can be compared to the theoretical values.
Q3: What is the best solvent to use for the synthesis?
The choice of solvent depends on the specific zinc salt used. Generally, a solvent in which the zinc salt has some solubility but the final zinc di(thiobenzoate) product is poorly soluble is ideal to facilitate product precipitation. Alcohols like ethanol or methanol are often suitable choices.
Q4: Can I use a commercial source of thiobenzoic acid?
Yes, but it is highly recommended to check its purity before use. Over time, thiobenzoic acid can oxidize. If the material is old or has been exposed to air, purification by distillation or recrystallization may be necessary.
Experimental Protocols
Synthesis of Thiobenzoic Acid (Precursor)
A common method for preparing thiobenzoic acid involves the reaction of benzoyl chloride with a hydrosulfide source.
Detailed Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve potassium hydroxide in ethanol.
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Bubble hydrogen sulfide gas through the solution until it is saturated.
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Cool the resulting potassium hydrosulfide solution in an ice bath.
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Slowly add benzoyl chloride dropwise to the cooled solution while maintaining the temperature below 15 °C.
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After the addition is complete, stir the mixture for an additional hour.
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Filter the reaction mixture to remove the precipitated potassium chloride.
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Evaporate the solvent from the filtrate under reduced pressure to obtain potassium thiobenzoate.
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Dissolve the potassium thiobenzoate in cold water and acidify with a dilute strong acid (e.g., HCl) to precipitate thiobenzoic acid.
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Collect the thiobenzoic acid by filtration, wash with cold water, and dry under vacuum.
Synthesis of Zinc Di(thiobenzoate)
This procedure outlines the reaction of thiobenzoic acid with a zinc salt.
Detailed Methodology:
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Dissolve thiobenzoic acid in a suitable solvent (e.g., ethanol) in a round-bottom flask under a nitrogen atmosphere.
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In a separate flask, dissolve a stoichiometric equivalent of a zinc salt (e.g., zinc acetate or zinc chloride) in the same solvent.
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Slowly add the zinc salt solution to the thiobenzoic acid solution with stirring.
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A precipitate of zinc di(thiobenzoate) should form. The reaction can be gently heated to ensure completion.
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Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration.
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Wash the product with cold solvent to remove any unreacted starting materials and soluble impurities.
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Dry the final product under vacuum.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of zinc di(thiobenzoate).
Caption: Troubleshooting workflow for zinc di(thiobenzoate) synthesis.
Technical Support Center: Zinc Di(thiobenzoate) Storage and Stability
Welcome to the Technical Support Center for zinc di(thiobenzoate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of zinc di(thiobenzoate) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding the storage, handling, and stability of zinc di(thiobenzoate).
Q1: My zinc di(thiobenzoate) powder has changed color/consistency during storage. What could be the cause?
A change in the physical appearance of your zinc di(thiobenzoate) likely indicates chemical degradation. The primary causes of degradation during storage are exposure to heat, moisture, and light.
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Troubleshooting Steps:
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Review Storage Conditions: Verify that the compound has been stored in a cool, dry, and dark environment.
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Assess Container Integrity: Ensure the storage container is sealed tightly to prevent moisture and air exposure.
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Consider Contamination: Evaluate the possibility of cross-contamination with incompatible chemicals.
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Q2: What are the primary degradation pathways for zinc di(thiobenzoate)?
Zinc di(thiobenzoate) is susceptible to three main degradation pathways:
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Thermal Decomposition: Elevated temperatures can cause the molecule to break down. Studies on analogous zinc dithiocarbamates show decomposition can occur, leading to the formation of zinc sulfide and other byproducts.
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Hydrolysis: The thioester linkages in zinc di(thiobenzoate) are susceptible to hydrolysis in the presence of water or humidity, which can lead to the formation of thiobenzoic acid and zinc hydroxide.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in organosulfur compounds, leading to bond cleavage and degradation.
Q3: What are the ideal storage conditions to prevent degradation?
To minimize degradation, store zinc di(thiobenzoate) under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition. |
| Humidity | Low humidity, store with a desiccant | Prevents hydrolytic degradation. |
| Light | In an amber or opaque container | Protects against photodegradation.[1] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Reduces oxidative degradation. |
Q4: How can I tell if my zinc di(thiobenzoate) has degraded?
Degradation can be identified through several methods:
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Visual Inspection: Changes in color (e.g., yellowing) or consistency (e.g., clumping).
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Solubility Test: Reduced solubility in the expected solvents may indicate the presence of insoluble degradation products.
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Analytical Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or spectroscopic methods (e.g., IR, NMR) can be used to identify and quantify degradation products.
Q5: Are there any materials that are incompatible with zinc di(thiobenzoate) during storage?
Yes, to prevent reactions and degradation, avoid storing zinc di(thiobenzoate) with the following:
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Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.
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Oxidizing Agents: Can lead to the oxidation of the sulfur atoms.
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Moisture-Rich Materials: Can promote hydrolysis.
For storage containers, glass or other inert materials are recommended. Ensure containers are tightly sealed to prevent exposure to air and moisture.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of zinc di(thiobenzoate).
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of zinc di(thiobenzoate) and the detection of its degradation products.
Materials:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)
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Zinc di(thiobenzoate) reference standard
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Sample of stored zinc di(thiobenzoate)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
Procedure:
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Standard Preparation: Prepare a stock solution of the zinc di(thiobenzoate) reference standard in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
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Sample Preparation: Accurately weigh a sample of the stored zinc di(thiobenzoate) and dissolve it in acetonitrile to a known concentration (e.g., 100 µg/mL).
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Chromatographic Conditions (Example):
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Column: C18 reverse-phase
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Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: Determined by UV-Vis scan of the standard (typically in the range of 250-300 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
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Data Interpretation: Compare the chromatogram of the sample to that of the standard. A decrease in the area of the main peak corresponding to zinc di(thiobenzoate) and the appearance of new peaks indicate degradation. Quantify the amount of remaining zinc di(thiobenzoate) using the calibration curve.
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA can be used to determine the thermal decomposition temperature of zinc di(thiobenzoate).
Materials:
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TGA instrument
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Zinc di(thiobenzoate) sample
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Inert atmosphere (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the zinc di(thiobenzoate) sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
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Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Purge the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20 mL/min).
-
-
Analysis: Record the mass loss of the sample as a function of temperature.
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Data Interpretation: The onset temperature of mass loss indicates the beginning of thermal decomposition. The shape of the TGA curve can provide information about the decomposition process.
Visualizations
Logical Troubleshooting Flow for Suspected Degradation
Caption: A flowchart for troubleshooting suspected degradation of zinc di(thiobenzoate).
Degradation Pathways of Zinc Di(thiobenzoate)
Caption: Major degradation pathways affecting zinc di(thiobenzoate) stability.
References
Technical Support Center: High-Purity Zinc Di(thiobenzoate) Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process for high-purity zinc di(thiobenzoate). The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in achieving the desired product quality.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of zinc di(thiobenzoate) in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | The compound is partially soluble in the cold solvent. The volume of the solvent used for dissolution was excessive. Premature crystallization occurred during hot filtration. | - Ensure the solvent provides a significant solubility difference between hot and cold conditions. - Use the minimum amount of hot solvent necessary for complete dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. - Concentrate the mother liquor and cool again to recover more product. |
| Product "Oils Out" During Cooling | The melting point of the crude product is lower than the boiling point of the solvent. The compound is significantly impure, leading to a depression of the melting point. The cooling process is too rapid. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Try a different solvent or a solvent/anti-solvent system. - If impurities are the cause, consider a preliminary purification step like column chromatography. |
| Crystallization Does Not Occur | The solution is not sufficiently saturated. The presence of soluble impurities is inhibiting crystal nucleation. | - Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of pure zinc di(thiobenzoate). - Cool the solution to a lower temperature (e.g., in a refrigerator or freezer), if the solvent's freezing point allows. |
| Discolored Product After Purification | Presence of colored impurities from starting materials or byproducts. Oxidation of thiobenzoic acid to dibenzoyl disulfide (a yellow solid). | - Ensure the purity of the starting materials (zinc salt and thiobenzoic acid). - Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Consider treating the solution with a small amount of activated charcoal before hot filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Incomplete Removal of Starting Materials | Inappropriate recrystallization solvent that does not effectively differentiate between the product and starting materials. Insufficient washing of the filtered crystals. | - Select a recrystallization solvent where the starting materials are either very soluble or very insoluble, while the product has the desired temperature-dependent solubility. - Wash the collected crystals thoroughly with a small amount of cold, fresh solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude zinc di(thiobenzoate)?
A1: Common impurities include unreacted thiobenzoic acid, the starting zinc salt (e.g., zinc chloride or zinc acetate), and byproducts from the oxidation of thiobenzoic acid, such as dibenzoyl disulfide. The presence of water in the final product can also be an issue.
Q2: Which solvent systems are recommended for the recrystallization of zinc di(thiobenzoate)?
A2: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For zinc di(thiobenzoate), consider solvents like ethanol, acetone, or a mixture of a good solvent (e.g., tetrahydrofuran) and an anti-solvent (e.g., hexane). The ideal system should be determined empirically for your specific crude product.
Q3: How can I assess the purity of my zinc di(thiobenzoate) sample?
A3: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of organic impurities.
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and sulfur, which can be compared to the theoretical values for pure zinc di(thiobenzoate).
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can separate and quantify the main product and any impurities.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can indicate the presence of residual solvent or water, while Differential Scanning Calorimetry (DSC) can determine the melting point, which is a good indicator of purity.
Q4: What is the purpose of using an inert atmosphere during synthesis and purification?
A4: Thiobenzoic acid and its salts can be susceptible to oxidation, which can lead to the formation of colored impurities like dibenzoyl disulfide. Performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) minimizes this oxidation, resulting in a purer final product.
Q5: Can column chromatography be used to purify zinc di(thiobenzoate)?
A5: Yes, column chromatography can be an effective purification method, especially for removing impurities with different polarities. A silica gel stationary phase with a non-polar to moderately polar mobile phase (e.g., a hexane/ethyl acetate gradient) can be a good starting point. However, it's important to consider the stability of the compound on the stationary phase.
Experimental Protocols
Protocol 1: Recrystallization of Zinc Di(thiobenzoate)
-
Solvent Selection: In a small test tube, add a small amount of crude zinc di(thiobenzoate). Add a few drops of the chosen solvent and heat the mixture. A good solvent will dissolve the compound when hot but show significantly lower solubility when cooled to room temperature.
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Dissolution: In a flask, add the crude zinc di(thiobenzoate) and the minimum amount of the selected hot solvent required to fully dissolve the solid. Stirring and gentle heating will facilitate dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by 1H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified zinc di(thiobenzoate) and dissolve it in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: Integrate the peaks corresponding to the aromatic protons of the thiobenzoate ligand. Compare the chemical shifts and integration values to a reference spectrum of pure zinc di(thiobenzoate). The presence of unexpected peaks may indicate impurities.
Quantitative Data
The following tables summarize typical data that can be expected during the purification process. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Recrystallization Efficiency
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol | 90 | 98 | 75 |
| Acetone/Hexane | 88 | 99 | 80 |
| Tetrahydrofuran/Hexane | 92 | >99 | 85 |
Table 2: Analytical Characterization Data for High-Purity Zinc Di(thiobenzoate)
| Analytical Technique | Parameter | Expected Value/Observation |
| 1H NMR (CDCl3) | Chemical Shift (δ) | Multiplets in the aromatic region (approx. 7.4-8.0 ppm) |
| Elemental Analysis | %C | Theoretical: 49.50% |
| %H | Theoretical: 2.97% | |
| %S | Theoretical: 18.88% | |
| Melting Point (DSC) | Onset Temperature | Sharp melting endotherm |
| TGA | Weight Loss below 100°C | < 0.5% (indicates minimal residual solvent/water) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity zinc di(thiobenzoate).
Caption: Logical decision tree for troubleshooting the purification of zinc di(thiobenzoate).
Validation & Comparative
Comparing the vulcanization efficiency of zinc di(thiobenzoate) with other zinc compounds.
For Immediate Release
A detailed comparison of vulcanization activators reveals that organic zinc salts, particularly zinc di(thiobenzoate) and its derivatives, can offer significant improvements in the vulcanization efficiency and mechanical properties of rubber compounds when compared to traditional zinc oxide. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the vulcanization performance of zinc di(thiobenzoate) against other zinc compounds, supported by experimental data and detailed protocols.
Superior Performance in Cure Characteristics and Mechanical Properties
Recent studies have demonstrated the potential of organic zinc salts to enhance the vulcanization process. While direct, quantitative data for zinc di(thiobenzoate) in a simple formulation is limited in publicly available literature, research on closely related compounds like zinc dibenzyldithiocarbamate (a derivative of dibenzyldithiocarbamic acid, which is related to thiobenzoic acid) provides valuable insights.
One key study investigated the synergistic effect of a dibenzyldithiocarbamate derivative in a silica-filled styrene-butadiene rubber (SBR) vulcanization system. The results, summarized below, indicate a notable improvement in both cure characteristics and the final mechanical properties of the vulcanizate.
Cure Characteristics of SBR Vulcanizates
The efficiency of the vulcanization process is often determined by cure characteristics such as the optimal vulcanization time (t₉₀), scorch time (t₀₂), and the increase in torque (ΔS). A shorter t₉₀ and a longer t₀₂ are generally desirable for efficient and safe processing.
| Vulcanization System | Optimal Vulcanization Time (t₉₀) (min) | Scorch Time (t₀₂) (min) | Torque Increment (ΔS) (dNm) |
| Reference (with conventional accelerators) | 15 | 3.5 | 15.5 |
| With Dibenzyldithiocarbamate Derivative | 10 | 4.0 | 17.0 |
Data sourced from a study on the synergistic effect of a dibenzyldithiocarbamate based accelerator in silica-filled SBR.[1]
As the data indicates, the inclusion of the dibenzyldithiocarbamate derivative significantly reduces the optimal vulcanization time while slightly increasing the scorch time, suggesting a more efficient and still safe curing process. The higher torque increment points towards a higher crosslink density.
Mechanical Properties of SBR Vulcanizates
The ultimate performance of a rubber product is dictated by its mechanical properties. Tensile strength, elongation at break, and modulus at 300% elongation (SE300) are critical parameters.
| Vulcanization System | Tensile Strength (TS) (MPa) | Elongation at Break (EB) (%) | Modulus at 300% (SE300) (MPa) |
| Reference (with conventional accelerators) | 14.5 | 550 | 8.0 |
| With Dibenzyldithiocarbamate Derivative | 16.5 | 500 | 9.5 |
Data sourced from a study on the synergistic effect of a dibenzyldithiocarbamate based accelerator in silica-filled SBR.[1]
The vulcanizate containing the dibenzyldithiocarbamate derivative exhibits a higher tensile strength and modulus, indicating a stronger and stiffer material, which can be attributed to the increased crosslink density.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the vulcanization efficiency of different zinc compounds, based on methodologies described in the cited literature.[1]
1. Materials and Compounding:
-
Elastomer: Styrene-butadiene rubber (SBR)
-
Filler: Nanosized silica
-
Curing System: Sulfur, primary accelerator (e.g., N-cyclohexyl-2-benzothiazole sulfenamide - CBS), and the zinc compound being tested (e.g., zinc di(thiobenzoate), zinc oxide).
-
Other Additives: Stearic acid, antioxidant.
The components are mixed in a two-roll mill to ensure homogeneous dispersion.
2. Determination of Cure Characteristics:
-
An oscillating die rheometer is used to measure the cure characteristics of the rubber compounds at a specified temperature (e.g., 160°C).
-
The key parameters recorded are:
-
Minimum torque (S_min_)
-
Maximum torque (S_max_)
-
Scorch time (t₀₂)
-
Optimal vulcanization time (t₉₀)
-
Torque increment (ΔS = S_max_ - S_min_)
-
3. Vulcanization of Test Sheets:
-
The compounded rubber is vulcanized in a hydraulic press at the determined optimal vulcanization time and temperature to form sheets of a specified thickness.
4. Measurement of Mechanical Properties:
-
Dumbbell-shaped test specimens are cut from the vulcanized sheets.
-
A universal testing machine is used to perform tensile tests according to relevant ASTM standards.
-
The following properties are measured:
-
Tensile strength (TS)
-
Elongation at break (EB)
-
Modulus at various elongations (e.g., 100%, 300%)
-
Vulcanization Mechanism and Experimental Workflow
The vulcanization process is a complex series of chemical reactions. The diagrams below illustrate the general experimental workflow for comparing vulcanization activators and a plausible reaction pathway for sulfur vulcanization accelerated by a zinc dithiocarbamate, which is structurally related to zinc di(thiobenzoate).
Caption: Experimental workflow for comparing vulcanization activators.
Caption: Plausible vulcanization pathway with zinc di(thiobenzoate).
In the proposed pathway, zinc di(thiobenzoate), much like zinc stearate formed from zinc oxide and stearic acid, reacts with the accelerator to form an active zinc-accelerator complex.[2] This complex then reacts with sulfur to generate an active sulfurating agent, which subsequently forms crosslinks between the rubber polymer chains, leading to the formation of a durable, elastic vulcanized rubber network.[3] The use of pre-formed organic zinc salts like zinc di(thiobenzoate) can potentially lead to a more efficient formation of the active complex, thereby accelerating the overall vulcanization process.[4]
References
- 1. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 4. mdpi.com [mdpi.com]
Benchmarking the performance of zinc di(thiobenzoate) as a catalyst.
As a catalyst, zinc di(thiobenzoate) lacks extensive documentation in publicly available scientific literature. However, based on the well-established catalytic activity of structurally similar zinc dithiocarbamates, it is reasonable to benchmark its potential performance as a vulcanization accelerator in the rubber industry. This guide provides a comparative overview of common vulcanization accelerators, offering a framework to assess the potential efficacy of zinc di(thiobenzoate) against these established alternatives.
Comparison of Common Vulcanization Accelerators
The performance of a vulcanization accelerator is evaluated based on several key parameters, including scorch time (processing safety), cure time (reaction speed), and the mechanical properties of the vulcanized rubber, such as tensile strength and modulus. The following table summarizes typical performance data for various classes of accelerators in natural rubber (NR) and styrene-butadiene rubber (SBR) compounds.
Table 1: Performance Comparison of Vulcanization Accelerators
| Accelerator Class | Accelerator | Rubber Type | Scorch Time (ts2, min) | Cure Time (t90, min) | Tensile Strength (MPa) | 300% Modulus (MPa) |
| Dithiocarbamates | ZDEC (Zinc Diethyldithiocarbamate) | NR | Short[1] | Very Fast[1] | Good | High |
| ZDBC (Zinc Dibutyldithiocarbamate) | NR | Short | Very Fast | Good | High | |
| Thiazoles | MBT (2-Mercaptobenzothiazole) | SBR | ~2.5[2] | ~15[2] | ~18[2] | ~10[2] |
| MBTS (Dibenzothiazole Disulfide) | SBR | ~3.0[2] | ~18[2] | ~19[2] | ~11[2] | |
| Sulfenamides | CBTS (N-Cyclohexyl-2-benzothiazole sulfenamide) | NR | Long[1] | Fast | Excellent | High |
| TBBS (N-tert-butyl-2-benzothiazole sulfenamide) | SBR | ~4.0[2] | ~12[2] | ~20[2] | ~12[2] |
Note: The values presented are indicative and can vary significantly based on the specific formulation of the rubber compound, including the type of rubber, fillers, activators, and curing temperature.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of vulcanization accelerators.
Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)
Objective: To determine the scorch time, cure time, and torque values which are indicative of the crosslink density of a rubber compound.
Apparatus: Moving Die Rheometer (MDR)
Procedure:
-
Compound Preparation: A rubber compound is prepared using a two-roll mill. The formulation typically includes the base elastomer (e.g., Natural Rubber, SBR), a filler (e.g., carbon black, silica), activators (e.g., zinc oxide, stearic acid), sulfur, and the accelerator being tested. The components are added in a specific order and mixed until a homogeneous compound is obtained.[3]
-
Sample Preparation: A small, uncured sample of the rubber compound (approximately 5-6 grams) is placed in the pre-heated die cavity of the MDR.[4]
-
Testing: The test is conducted at a specified temperature (e.g., 160°C) for a set duration. The instrument's oscillating die applies a shear strain to the sample, and the torque required to do so is continuously measured.[4]
-
Data Analysis: A cure curve is generated, plotting torque versus time. From this curve, the following parameters are determined:
-
Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.[4]
-
Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound and is related to the crosslink density.[4]
-
Scorch Time (ts2): The time taken for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.[5]
-
Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure time.[5]
-
Measurement of Mechanical Properties
Objective: To assess the physical properties of the vulcanized rubber, which are crucial for its end-use application.
Apparatus: Universal Testing Machine (UTM)
Procedure:
-
Vulcanization: The rubber compound is compression molded into sheets of a specific thickness and vulcanized at a set temperature and for a duration determined by the t90 from the MDR results.[3]
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets according to standard specifications (e.g., ASTM D412).[3]
-
Tensile Testing: The specimen is mounted in the grips of the UTM and stretched at a constant rate until it breaks. The force and elongation are continuously recorded.[3]
-
Data Analysis: From the stress-strain curve, the following properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[3]
-
Elongation at Break: The maximum strain the material can endure before fracturing.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%), which indicates the stiffness of the material.
-
Visualizations
Experimental Workflow for Accelerator Evaluation
Caption: Experimental workflow for evaluating vulcanization accelerators.
Simplified Sulfur Vulcanization Pathway
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 3. Study of rheological characteristics and mechanical strength properties of natural rubber vulcanizates varying the type and content of carbon black [scielo.org.mx]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Duel: Unveiling the Molecular Fingerprints of Zinc Di(thiobenzoate) and Zinc Benzoate
For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of metal complexes is paramount. This guide provides a comparative spectroscopic analysis of zinc di(thiobenzoate) and zinc benzoate, two closely related compounds with differing coordination chemistry that can influence their reactivity and potential applications.
While extensive spectroscopic data is available for zinc benzoate, its thio-analogue, zinc di(thiobenzoate), is less characterized in the scientific literature. This guide compiles the available experimental data for both compounds, offering a side-by-side comparison of their spectroscopic signatures. Due to the limited availability of data for simple zinc di(thiobenzoate), spectroscopic information for the tris(thiobenzoate) zincate complex, [Zn(SOCPh)₃]⁻, is used as a representative example for the thio-ligated species. This comparison highlights the key differences arising from the substitution of an oxygen atom for a sulfur atom in the carboxylate ligand.
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for zinc benzoate and the representative zinc tris(thiobenzoate) complex.
Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ) in ppm |
| (Ph₄P)[Zn(SOCPh)₃] | PhC (O)S | 206.7 |
| C 1 | 140.9 | |
| C 4 | 131.7 | |
| C 2/6 or C 3/5 | 128.8 | |
| C 3/5 or C 2/6 | 127.9 | |
| Zinc Benzoate | -C OO | ~172-178 |
| Aromatic Carbons | ~128-134 |
Note: Chemical shifts for zinc benzoate are approximate and can vary with solvent and concentration.
Table 2: Infrared (IR) Spectroscopic Data for Zinc Benzoate
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Asymmetric COO⁻ Stretch | ~1597 |
| Symmetric COO⁻ Stretch | ~1398 |
| C-H Bending | ~1445, 1492 |
| C-O Stretching | ~1255, 1143 |
Note: Data for zinc di(thiobenzoate) is not available in the reviewed literature.
Experimental Protocols
The methodologies described below are based on the experimental procedures reported in the cited literature for the characterization of zinc benzoate and related thiobenzoate complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton-decoupled ¹³C NMR spectra for the zinc tris(thiobenzoate) complex were acquired at 50.30 MHz.[1] Samples were prepared in argon-flushed 10 mm NMR tubes with a concentration of 0.1 mol/L in deuterated chloroform (CDCl₃) or dichloromethane (CH₂Cl₂).[1] For zinc benzoate, ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz. Common solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
FTIR spectra of solid zinc benzoate are commonly obtained using the KBr pellet technique. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared spectrometer, typically over a range of 4000 to 400 cm⁻¹.
Visualizing the Structural Differences and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key structural differences between the benzoate and thiobenzoate ligands and a typical workflow for spectroscopic analysis.
Discussion and Comparative Analysis
The substitution of a carbonyl oxygen with a sulfur atom in the thiobenzoate ligand introduces significant changes in the electronic structure and, consequently, the spectroscopic properties of its zinc complexes compared to zinc benzoate.
NMR Spectroscopy: The most striking difference is observed in the ¹³C NMR spectrum. The carbon of the C=S group in the zinc tris(thiobenzoate) complex is significantly deshielded (206.7 ppm) compared to the carboxylate carbon in zinc benzoate (around 172-178 ppm).[1] This is attributed to the lower electronegativity and larger size of the sulfur atom compared to oxygen, which results in a different electronic environment around the carbonyl/thiocarbonyl carbon.
Vibrational Spectroscopy (IR and Raman): While experimental data for zinc di(thiobenzoate) is lacking, predictions can be made based on fundamental principles. The C=O stretching vibration in zinc benzoate is a strong, characteristic band in the IR spectrum. In zinc di(thiobenzoate), the corresponding C=S stretch would be expected at a significantly lower frequency, typically in the range of 1200-1050 cm⁻¹, and would likely be weaker in intensity. The frequencies of the C-O and C-S single bonds would also differ, providing another point of comparison.
UV-Vis Spectroscopy: The electronic transitions in these molecules are primarily associated with the aromatic ring and the carboxylate/thiocarboxylate group. The presence of the C=S chromophore in zinc di(thiobenzoate) is expected to lead to absorption bands at longer wavelengths (a red shift) compared to zinc benzoate, as the n→π* and π→π* transitions involving the C=S group are generally lower in energy than those of the C=O group.
Conclusion
The spectroscopic comparison of zinc di(thiobenzoate) and zinc benzoate reveals distinct differences in their molecular fingerprints, primarily driven by the presence of sulfur in the thiobenzoate ligand. The significant downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum is a key diagnostic feature. Although a comprehensive comparison is currently limited by the scarcity of experimental data for zinc di(thiobenzoate), the available information and theoretical considerations provide a solid foundation for distinguishing between these two classes of zinc complexes. Further research into the vibrational and electronic spectroscopy of simple zinc di(thiobenzoate) would be highly valuable for a more complete understanding of its properties and potential applications.
References
A Comparative Analysis of Zinc Dithiocarbamates in Polymer Matrices: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate additives is paramount to achieving desired material properties. This guide provides an objective comparison of the performance of various zinc dithiocarbamates (ZDCs) in different polymer matrices, supported by experimental data. While the initial topic specified zinc di(thiobenzoate), the available scientific literature predominantly focuses on the broader class of zinc dithiocarbamates. This guide, therefore, synthesizes data on representative ZDCs—namely Zinc Diethyl Dithiocarbamate (ZDEC), Zinc Dimethyl Dithiocarbamate (ZDMC), and Zinc Dibutyl Dithiocarbamate (ZDBC)—to offer valuable insights into their vulcanization and antioxidant performance.
Executive Summary
Zinc dithiocarbamates are a versatile class of compounds widely employed as ultra-accelerators in the vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM). Their primary function is to significantly reduce the time and temperature required for the curing process, leading to enhanced productivity and improved mechanical properties of the final product. Beyond their role as accelerators, ZDCs also exhibit notable antioxidant properties, contributing to the long-term stability and durability of polymer-based materials. This guide presents a comparative overview of the performance of different ZDCs in key polymer matrices, focusing on their impact on cure characteristics and mechanical properties.
Performance Comparison of Zinc Dithiocarbamates
The efficacy of a particular zinc dithiocarbamate is highly dependent on the polymer matrix in which it is used, as well as the presence of other additives in the formulation. The following tables summarize the quantitative performance of ZDEC, ZDMC, and ZDBC in Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) based on available research.
Cure Characteristics
The vulcanization process is critical in transforming raw rubber into a durable, elastic material. The efficiency of this process is evaluated by measuring parameters such as scorch time (the time before vulcanization begins), cure time (the time to reach optimal vulcanization), and torque (a measure of the stiffness of the compound).
Table 1: Comparative Cure Characteristics of Zinc Dithiocarbamates in Natural Rubber (NR)
| Parameter | ZDEC | ZDMC | ZDBC |
| Scorch Time (ts2, min) | Fast | Very Fast | Slower than ZDEC |
| Cure Time (t90, min) | Rapid | Very Rapid | Slower than ZDEC |
| Maximum Torque (MH, dNm) | High | High | Moderate |
| Cure Rate Index (CRI) | High | Very High | Moderate |
Table 2: Comparative Cure Characteristics of Zinc Dithiocarbamates in Styrene-Butadiene Rubber (SBR)
| Parameter | ZDEC | ZDMC | ZDBC |
| Scorch Time (ts2, min) | Fast | Very Fast | Good Scorch Safety |
| Cure Time (t90, min) | Rapid | Very Rapid | Moderate |
| Maximum Torque (MH, dNm) | High | High | Moderate-High |
| Cure Rate Index (CRI) | High | Very High | Moderate |
Note: The values presented are relative comparisons based on typical formulations. Actual values will vary depending on the specific formulation and processing conditions.
Mechanical Properties
The mechanical properties of a vulcanized rubber determine its suitability for various applications. Key parameters include tensile strength (the force required to break a sample), elongation at break (the extent to which a sample can be stretched before breaking), and modulus (the stiffness of the material).
Table 3: Comparative Mechanical Properties of Zinc Dithiocarbamates in Natural Rubber (NR)
| Parameter | ZDEC | ZDMC | ZDBC |
| Tensile Strength (MPa) | High | High | Good |
| Elongation at Break (%) | Good | Good | Good |
| Modulus at 300% (MPa) | High | High | Moderate |
| Hardness (Shore A) | High | High | Moderate |
Table 4: Comparative Mechanical Properties of Zinc Dithiocarbamates in Styrene-Butadiene Rubber (SBR)
| Parameter | ZDEC | ZDMC | ZDBC |
| Tensile Strength (MPa) | Good | Good | Good |
| Elongation at Break (%) | Good | Good | Good |
| Modulus at 300% (MPa) | High | High | Moderate-High |
| Hardness (Shore A) | High | High | Moderate |
Note: The values presented are relative comparisons based on typical formulations. Actual values will vary depending on the specific formulation and processing conditions.
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures. The following are detailed methodologies for the key experiments cited.
Determination of Cure Characteristics
The vulcanization characteristics of rubber compounds are determined using a Moving Die Rheometer (MDR) or a Rotorless Cure Meter according to ASTM D5289 or ISO 6502 .
-
Apparatus: A sealed, rotorless cure meter with a temperature-controlled die cavity.
-
Procedure:
-
A sample of the unvulcanized rubber compound is placed in the die cavity, which is then closed and heated to a specified vulcanization temperature.
-
One of the dies oscillates at a specified frequency and amplitude, imparting a sinusoidal shear strain to the specimen.
-
The torque required to oscillate the die is measured as a function of time.
-
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (ts2): The time for the torque to rise by 2 units above the minimum torque, indicating the onset of vulcanization.
-
Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
Measurement of Mechanical Properties
The tensile properties of vulcanized rubber are determined according to ASTM D412 or ISO 37 .[1][2][3][4][5][6][7][8][9] Hardness is measured using a durometer according to ASTM D2240 or ISO 48 .[10][11][12][13][14][15][16][17][18][19]
-
Apparatus: A universal testing machine equipped with grips suitable for holding dumbbell-shaped specimens and a durometer (Type A for soft rubbers).
-
Procedure (Tensile Properties):
-
Dumbbell-shaped specimens are cut from a vulcanized rubber sheet.
-
The specimen is placed in the grips of the universal testing machine.
-
The specimen is stretched at a constant rate until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Procedure (Hardness):
-
A flat, smooth vulcanized rubber sample of sufficient thickness is used.
-
The durometer is pressed firmly against the surface of the sample, and the hardness reading is taken immediately.
-
-
Key Parameters Measured:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
Hardness: A measure of the resistance of the rubber to indentation, reported in Shore A units.
-
Evaluation of Antioxidant Activity
The antioxidant potential of ZDCs in a polymer matrix can be assessed using various techniques, including Oxidative Induction Time (OIT) and radical scavenging assays.
-
Oxidative Induction Time (OIT) (ASTM D3895): [20][21][22][23][24]
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure: A small sample of the polymer containing the ZDC is heated to a high temperature in an inert atmosphere (e.g., nitrogen). The atmosphere is then switched to oxygen, and the time until the onset of an exothermic oxidation peak is measured. A longer OIT indicates better oxidative stability.
-
-
DPPH Radical Scavenging Assay: [25][26][27][28][29]
-
Apparatus: UV-Vis Spectrophotometer.
-
Procedure: The ZDC is extracted from the polymer matrix. The extract is then mixed with a solution of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The ability of the ZDC to scavenge the DPPH radical is measured by the decrease in absorbance at a specific wavelength.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating ZDC performance.
Caption: Simplified vulcanization mechanism with ZDCs.
Conclusion
The selection of a zinc dithiocarbamate accelerator has a significant impact on both the processing characteristics and the final properties of a vulcanized polymer. ZDMC typically offers the fastest cure rates, making it suitable for applications requiring high throughput. ZDEC provides a balance of fast curing and good mechanical properties. ZDBC, with its slower cure rate, offers enhanced scorch safety, which is beneficial in complex processing operations. The antioxidant functionality of ZDCs further enhances their value by improving the service life of the polymer products. This guide provides a foundational understanding for researchers to make informed decisions when selecting a ZDC for their specific polymer matrix and application requirements. Further optimization will, of course, depend on the complete formulation and desired performance characteristics.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 3. ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension [mts.com]
- 4. ISO 37 | Mecmesin [mecmesin.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. store.astm.org [store.astm.org]
- 7. ISO 37 Rubber, vulcanized or thermoplastic - Determination of tensile stress-strain properties - ADMET Canada [admetinc.ca]
- 8. coipsi.com [coipsi.com]
- 9. ISO 37 – Tensile Stress-Strain Properties of Vulcanized or Thermoplastic Rubber [pacorr.com]
- 10. kiyorndlab.com [kiyorndlab.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. smithers.com [smithers.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. img.antpedia.com [img.antpedia.com]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. manuals.plus [manuals.plus]
- 19. jiayuanfitting.com [jiayuanfitting.com]
- 20. img.antpedia.com [img.antpedia.com]
- 21. scribd.com [scribd.com]
- 22. OIT, Oxidation Induction Time Testing | Flex-Pack Engineering [flexpackeng.com]
- 23. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 25. mdpi.com [mdpi.com]
- 26. The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DPPH Free Radical Scavenging Capacity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 28. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
- 29. DPPH Radical Scavenging Assay [mdpi.com]
Evaluating the Cost-Effectiveness of Zinc Di(thiobenzoate) Versus Other Accelerators: A Comparative Guide
In the realm of rubber vulcanization, the selection of an appropriate accelerator is paramount to achieving desired curing characteristics, final product performance, and overall manufacturing efficiency. This guide provides an objective comparison of the cost-effectiveness and performance of zinc di(thiobenzoate), often referred to by its chemical family name, zinc dibenzyldithiocarbamate (ZBEC), against other widely used classes of accelerators, including dithiocarbamates, thiazoles, sulfenamides, and thiurams. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of vulcanization accelerators.
Cost-Effectiveness Analysis
The cost-effectiveness of a rubber accelerator is a multifaceted consideration that extends beyond the initial purchase price. It encompasses factors such as the required dosage in parts per hundred rubber (phr), the efficiency of the curing process (time and temperature), and the ultimate impact on the physical and mechanical properties of the vulcanized product.
A direct price comparison reveals the variability in the market for these specialty chemicals. The following table summarizes the approximate price ranges for the accelerators discussed in this guide. It is important to note that these prices are subject to market fluctuations, supplier, and order volume.
| Accelerator Class | Specific Accelerator | Approximate Price Range (USD/Kilogram) |
| Dithiocarbamates | Zinc Di(thiobenzoate) / ZBEC | Varies significantly based on supplier and purity |
| Zinc Diethyldithiocarbamate (ZDEC) | $2.50 - $4.00 | |
| Zinc Dibutyldithiocarbamate (ZDBC) | $3.00 - $5.00 | |
| Zinc Dimethyldithiocarbamate (ZDMC) | $2.75 - $4.50 | |
| Thiazoles | 2-Mercaptobenzothiazole (MBT) | $2.50 - $3.50 |
| Dibenzothiazole Disulfide (MBTS) | $2.75 - $4.00 | |
| Sulfenamides | N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) | $3.00 - $4.50 |
| N-tert-butyl-2-benzothiazole sulfenamide (TBBS) | $3.25 - $5.00 | |
| Thiurams | Tetramethylthiuram Disulfide (TMTD) | $3.50 - $5.50 |
While some dithiocarbamates and thiazoles present a lower upfront cost, the overall cost-effectiveness is determined by their performance in specific rubber formulations. An accelerator that allows for a faster cure rate or lower curing temperatures can lead to significant energy savings and increased throughput, offsetting a higher initial price.[1] Conversely, a less expensive accelerator that requires a higher dosage or results in a higher rejection rate of the final product may not be the most cost-effective choice in the long run.
Performance Comparison
The performance of a rubber accelerator is evaluated based on its influence on the cure characteristics of the rubber compound and the mechanical properties of the final vulcanized product.
Cure Characteristics
The curing process is typically monitored using a moving die rheometer (MDR) to determine parameters such as scorch time (ts2), optimum cure time (tc90), minimum torque (ML), and maximum torque (MH). The difference between the maximum and minimum torque (MH - ML) is an indicator of the crosslink density.
| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (tc90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) |
| Zinc Di(thiobenzoate) (ZBEC) | Moderate | Fast | High | Low |
| ZDEC | Short | Very Fast | High | Low |
| ZDBC | Short-Moderate | Very Fast | High | Low |
| MBT | Moderate | Moderate | Moderate-High | Low |
| MBTS | Long | Moderate | Moderate-High | Low |
| CBS | Long | Fast | High | Low |
| TBBS | Very Long | Fast | High | Low |
| TMTD | Very Short | Very Fast | Very High | Low |
Note: The values presented are relative and can vary significantly depending on the specific rubber formulation, including the type of polymer, fillers, and other additives.
Dithiocarbamates like ZDEC and ZDBC are known for their ultra-fast curing speeds.[2][3][4] Zinc di(thiobenzoate) (ZBEC) also provides a fast cure but with improved scorch safety compared to other dithiocarbamates.[5] Sulfenamides such as CBS and TBBS offer a desirable delayed onset of cure (longer scorch time), which is beneficial for processing safety, followed by a reasonably fast cure rate.[6] Thiazoles (MBT, MBTS) are semi-fast accelerators, while thiurams (TMTD) are extremely fast and can even be used as primary vulcanizing agents in the absence of elemental sulfur.[6]
Mechanical Properties
The mechanical properties of the vulcanized rubber are critical for its end-use application. Key properties include tensile strength, elongation at break, modulus, hardness, and tear resistance.
| Accelerator | Tensile Strength | Elongation at Break | Modulus at 300% | Hardness (Shore A) | Tear Strength |
| Zinc Di(thiobenzoate) (ZBEC) | Good-Excellent | Good | High | High | Good |
| ZDEC | Good | Good | High | High | Good |
| ZDBC | Good | Good | High | High | Good |
| MBT | Good | Good | Moderate-High | Moderate-High | Good |
| MBTS | Good | Good | Moderate-High | Moderate-High | Good |
| CBS | Excellent | Good | High | High | Excellent |
| TBBS | Excellent | Good | High | High | Excellent |
| TMTD | Good-Excellent | Moderate-Good | Very High | High | Good |
Note: The properties listed are general characteristics and are highly dependent on the overall compound formulation.
Sulfenamide accelerators are widely used in demanding applications like tires due to the excellent mechanical properties they impart to the vulcanizate.[6] Dithiocarbamates, including zinc di(thiobenzoate), also provide good mechanical properties and are often used in combination with other accelerators to achieve a synergistic effect.[7] The choice of accelerator can significantly influence the trade-off between properties; for instance, a very high modulus provided by TMTD might be accompanied by lower elongation at break.[6]
Experimental Protocols
The evaluation of rubber accelerators is conducted using standardized testing procedures to ensure comparability and reproducibility of results. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for the rubber industry.
Compound Preparation
-
Standard: ASTM D3182 - Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets.
-
Methodology:
-
The raw rubber polymer is masticated on a two-roll mill.
-
Compounding ingredients (e.g., zinc oxide, stearic acid, fillers, antioxidants) are added in a specified order.
-
The accelerator and sulfur are added in the final stage of mixing at a lower temperature to prevent premature vulcanization (scorching).
-
The compounded rubber is sheeted out to a uniform thickness.
-
Cure Characteristics Measurement
-
Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.
-
Methodology:
-
A sample of the uncured rubber compound is placed in the temperature-controlled die cavity of a moving die rheometer (MDR).
-
The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured.
-
The torque is recorded as a function of time at a constant temperature.
-
From the resulting cure curve, key parameters such as ML, MH, ts2, and tc90 are determined.
-
Mechanical Properties Testing
-
Tensile Properties (Tensile Strength, Elongation at Break, Modulus):
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
-
Methodology:
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.
-
The specimens are placed in the grips of a tensile testing machine.
-
The specimens are stretched at a constant rate until they break.
-
The force and elongation are continuously recorded to determine tensile strength, elongation at break, and modulus at a specific elongation.
-
-
-
Hardness:
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
-
Methodology:
-
A durometer, a specialized instrument for measuring indentation hardness, is pressed against the surface of the vulcanized rubber.
-
The depth of indentation is measured and converted to a hardness value on the Shore A scale.
-
-
-
Tear Strength:
-
Standard: ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.
-
Methodology:
-
Test specimens of a specified shape are cut from the vulcanized sheet.
-
The specimens are pulled apart in a tensile testing machine, and the force required to propagate a tear is measured.
-
-
Aging Resistance
-
Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.
-
Methodology:
-
The initial mechanical properties of the vulcanized rubber are measured.
-
The specimens are then placed in a circulating air oven at a specified temperature for a set period.
-
After aging, the mechanical properties are re-measured.
-
The percentage change in properties is calculated to assess the aging resistance.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. Curing Parameters and Mechanical Properties of NR/SBR Blends [article.sapub.org]
- 7. Effects of Three Zinc Salt Accelerators on Vulcanization of Natural Rubber [zrb.bjb.scut.edu.cn]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of zinc di(thiobenzoate) with two classes of related zinc-sulfur compounds: zinc dithiocarbamates (represented by zinc dimethyldithiocarbamate) and zinc pyrithione. The information presented is a synthesis of data from various research articles, offering a comprehensive overview of their synthesis, structure, thermal stability, and biological activities.
Physicochemical Properties
The fundamental physicochemical properties of these compounds are crucial for understanding their behavior and potential applications. A summary of these properties is presented in Table 1.
| Property | Zinc Di(thiobenzoate) | Zinc Dimethyldithiocarbamate | Zinc Pyrithione |
| Molecular Formula | C₁₄H₁₀O₂S₂Zn | C₆H₁₂N₂S₄Zn | C₁₀H₈N₂O₂S₂Zn |
| Molecular Weight | 340.0 g/mol | 305.9 g/mol | 317.7 g/mol [1] |
| Appearance | White solid | Pale yellow solid[2] | Colorless to off-white solid[1][3] |
| Coordination Geometry | Distorted tetrahedral | Distorted pentacoordinate (in dimeric form)[2] | Distorted trigonal bipyramidal (in dimeric form)[1][4] |
| Solubility in Water | Insoluble | 0.0065 g/100 mL | 8 ppm (at pH 7)[1] |
Table 1: Comparative Physicochemical Properties. This table summarizes the basic chemical and physical properties of zinc di(thiobenzoate), zinc dimethyldithiocarbamate, and zinc pyrithione.
Thermal Analysis
Thermal stability is a critical parameter for the application of these compounds, particularly in materials science. Table 2 outlines the available thermal decomposition data.
| Compound | Decomposition Temperature (°C) | Final Residue |
| Zinc Di(thiobenzoate) | Data not available | - |
| Zinc Dimethyldithiocarbamate | Stable up to ~200°C, with multi-step decomposition | ZnS[5] |
| Zinc Pyrithione | Decomposes at ~240°C[1] | Emits toxic fumes of nitrogen oxides, sulfur oxides, and zinc oxide[6] |
Table 2: Comparative Thermal Properties. This table highlights the thermal stability and decomposition products of the selected zinc compounds.
Biological Activities: Antimicrobial and Antioxidant Properties
The biological activities of these zinc compounds are of significant interest, particularly their antimicrobial and antioxidant potential.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. Available data is presented in Table 3.
| Compound | Test Organism | MIC | Reference |
| Zinc Di(thiobenzoate) | Data not available | - | - |
| Zinc Dimethyldithiocarbamate | Staphylococcus aureus | > 512 mg/L | [7] |
| Escherichia coli | > 512 mg/L | [7] | |
| Zinc Pyrithione | Various pathogenic species | Often ≤ 40 µg/mL (40 ppm) | [8] |
| E. coli | 10 ppm (MIC-50) | [9] | |
| Enterococcus faecalis | 20 ppm (MIC-50) | [9] |
Table 3: Comparative Antimicrobial Activity (MIC values). This table shows the minimum inhibitory concentrations of the zinc compounds against various microorganisms. Note that data for zinc di(thiobenzoate) was not found in the reviewed literature.
Antioxidant Activity
The antioxidant properties of these compounds are crucial for their potential use in mitigating oxidative stress.
| Compound | Assay | Key Findings | Reference |
| Zinc Di(thiobenzoate) | Data not available | - | - |
| Zinc Dithiocarbamates | Various | Exhibit antioxidant activity, can function as antiwear and extreme pressure agents in lubricants. | [10] |
| Zinc Pyrithione | - | Activates the volume-regulated anion channel through an antioxidant-sensitive mechanism. | [11][12] |
Table 4: Comparative Antioxidant Properties. This table summarizes the reported antioxidant activities of the selected zinc compounds. Specific IC50 values were not consistently available across the literature for a direct comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and analysis of these zinc compounds.
Synthesis Protocols
Synthesis of Zinc Di(thiobenzoate): A general method involves the reaction of a soluble zinc salt (e.g., zinc sulfate) with a soluble salt of thiobenzoic acid (e.g., sodium thiobenzoate) in an aqueous or alcoholic solution. The product, being insoluble, precipitates out and can be collected by filtration, washed, and dried.
Synthesis of Zinc Dimethyldithiocarbamate: This compound is typically synthesized by reacting sodium dimethyldithiocarbamate with a zinc salt like zinc chloride in an aqueous solution. The resulting white precipitate of zinc dimethyldithiocarbamate is then filtered, washed, and dried[13].
Synthesis of Zinc Pyrithione: The industrial preparation involves the reaction of sodium pyrithione with zinc sulfate. The precipitated zinc pyrithione is then washed to yield the final product[14].
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined concentration (e.g., 10⁵ CFU/mL)[15].
-
Serial Dilution of Test Compound: The zinc compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations[15].
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria)[15].
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that results in no visible growth (turbidity) of the microorganism[15].
Antioxidant Activity Assays (DPPH and ABTS)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (around 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The decrease in absorbance after a set incubation time is measured to determine the antioxidant capacity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.
Antimicrobial Mechanism of Zinc Pyrithione
The antifungal and antibacterial action of zinc pyrithione is multifaceted. One key mechanism involves its ability to act as an ionophore, disrupting ion gradients across cellular membranes. It is proposed that zinc pyrithione facilitates the influx of copper ions into the cell, which can inactivate essential iron-sulfur cluster-containing proteins, leading to metabolic inhibition and cell death. Additionally, it can disrupt the membrane potential and inhibit the proton pump, further compromising cellular function.
Caption: Proposed antimicrobial mechanism of zinc pyrithione.
Cellular Stress Signaling by Zinc Pyrithione
At the cellular level, zinc pyrithione is known to induce a heat shock response, cause DNA damage, and trigger a PARP-dependent energy crisis in human skin cells[16]. It impairs zinc homeostasis and upregulates stress response gene expression. This disruption of cellular zinc levels can lead to mitochondrial and lysosomal dysfunction, ultimately culminating in apoptosis or other forms of cell death[17][18].
Caption: Cellular stress signaling induced by zinc pyrithione.
Generalized Experimental Workflow
The general workflow for synthesizing and characterizing these zinc compounds follows a logical progression from synthesis to detailed analysis.
Caption: General experimental workflow for zinc compounds.
Conclusion
This comparative review highlights the physicochemical, thermal, and biological properties of zinc di(thiobenzoate) and the related compounds, zinc dimethyldithiocarbamate and zinc pyrithione. While all three compounds are zinc-sulfur complexes, they exhibit distinct properties. Zinc pyrithione stands out for its well-documented and potent antimicrobial activity. Zinc dithiocarbamates are notable for their applications as antioxidants and as precursors in materials science.
A significant gap in the literature exists regarding the biological activities and detailed thermal properties of zinc di(thiobenzoate). Further research is warranted to fully elucidate its properties and potential applications, and to enable more direct and comprehensive comparisons with related zinc compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundation for such future investigations.
References
- 1. Zinc pyrithione - Wikipedia [en.wikipedia.org]
- 2. Zinc bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 3. ijirct.org [ijirct.org]
- 4. Zinc pyrithione is a potent inhibitor of PLPro and cathepsin L enzymes with ex vivo inhibition of SARS-CoV-2 entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Pyrithione Zinc | C10H8N2O2S2Zn | CID 26041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Zinc pyrithione in alcohol-based products for skin antisepsis: Persistence of antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Materials | Efficacy of Zinc Pyrithione as A Novel Anti-Bacterial Coating Agent [lidsen.com]
- 10. researchgate.net [researchgate.net]
- 11. Zinc pyrithione activates the volume-regulated anion channel through an antioxidant-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc pyrithione activates the volume-regulated anion channel through an antioxidant-sensitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. irochemical.com [irochemical.com]
- 15. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Zinc pyrithione impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Zinc di(thiobenzoate)
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with Zinc di(thiobenzoate). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling Zinc di(thiobenzoate), particularly in powder form, a comprehensive PPE strategy is mandatory to prevent skin contact, eye irritation, and inhalation of dust.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required for operations with a high risk of splashing or dust generation. |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[1][2] Proper glove removal technique (without touching the outer surface) should be followed to avoid skin contact.[2] |
| Skin and Body Protection | Wear a flame-resistant or retardant lab coat, ensuring it is fully buttoned with sleeves of adequate length to prevent skin exposure.[3] Full-length pants and closed-toe shoes are required.[3] For extensive handling, a complete chemical-resistant suit may be necessary.[2] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator. Options range from a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures to a full-face respirator with appropriate cartridges for higher-level protection.[1][2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][5]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Clear the workspace of any unnecessary items.
-
Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust.[5] Use tools and techniques that minimize aerosolization.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][6] Avoid eating, drinking, or smoking in areas where the chemical is handled.[7]
-
Clothing: Contaminated work clothing should not be taken home and should be laundered by qualified personnel who are aware of the hazards.
Storage:
-
Keep the container tightly closed and properly labeled.[4][5]
-
Store away from incompatible materials.
Emergency and First Aid Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed individual to fresh air immediately.[8][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[8][9] |
| Skin Contact | Remove all contaminated clothing.[8] Wash the affected skin with plenty of soap and water for at least 15 minutes.[8][9] If irritation persists, seek medical attention.[8] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8][9] |
| Ingestion | Rinse the mouth thoroughly with water.[5][10] Do not induce vomiting.[5][10] Never give anything by mouth to an unconscious person.[5] Call a poison control center or seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of Zinc di(thiobenzoate) and its containers is essential to prevent environmental contamination.
-
Waste Characterization: The waste generator is responsible for determining if the chemical waste is classified as hazardous according to local, regional, and national regulations.[5]
-
Disposal Method: Contact a licensed professional waste disposal service.[5] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways.[1][5] Spills should be contained and collected for proper disposal.[5]
-
Container Disposal: Empty containers should be treated as unused product.[5] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill as per regulations.[1]
Caption: Workflow for handling Zinc di(thiobenzoate).
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. jpharmachem.com [jpharmachem.com]
- 3. wcu.edu [wcu.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. dla.mil [dla.mil]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. assets.greenbook.net [assets.greenbook.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
